Technical Documentation Center

PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)-
  • CAS: 131028-05-2

Core Science & Biosynthesis

Exploratory

safety data sheet (SDS) for 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine

Compound: 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine Content Type: Advanced Risk Assessment & Handling Guide (SAR-Derived) Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.[1] Part 1: Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine

Content Type: Advanced Risk Assessment & Handling Guide (SAR-Derived) Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.[1]

Part 1: Executive Summary & Molecular Logic

Status: Custom Synthesis Intermediate (Limited Commercial Availability) Primary Hazard Class: Alkylating Agent / Corrosive Sensitizer[1]

This guide addresses the safety profile of 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine , a specialized intermediate often encountered in the synthesis of triazole antifungals (e.g., Posaconazole analogs) or antipsychotic pharmacophores.[1]

Unlike commodity chemicals with standardized Safety Data Sheets (SDS), this compound often requires a Structure-Activity Relationship (SAR) approach to risk assessment.[1] Its hazard profile is dominated by the highly reactive


-chloroacetamide  moiety, a potent electrophile capable of irreversible alkylation of biological nucleophiles (DNA, proteins).[1]
Molecular Hazard Analysis (SAR)

The molecule consists of three functional domains, each contributing to the safety profile:

  • Chloroacetyl Group (The Warhead): An alkylating agent. It reacts with cysteine residues in proteins and guanine in DNA. This drives the Skin Corrosion and Sensitization hazards.

  • Piperazine Ring: A basic scaffold that can act as a sensitizer (asthmagan/dermatitis).

  • Methoxyethyl Tail: Increases lipophilicity and water solubility simultaneously, potentially enhancing dermal absorption rates compared to simple piperazines.

HazardLogic Substruct Chloroacetyl Moiety (-C(O)CH2Cl) Reactivity Electrophilic Attack (SN2 Reaction) Substruct->Reactivity Drives Target Biological Nucleophiles (Cysteine/DNA) Reactivity->Target Alkylates Outcome Clinical Hazard: Skin Corr. 1B Sensitization 1 Target->Outcome Causes

Figure 1: Molecular Logic of Toxicity.[1] The chloroacetyl group drives the primary safety risks via electrophilic attack.[2]

Part 2: Hazard Identification & GHS Classification

Note: As a custom intermediate, specific regulatory classifications may not exist. The following are derived from analogous chloroacetamide piperazines (e.g., CAS 106096-49-7).

Hazard CategoryGHS ClassificationHazard StatementSignal Word
Skin Corrosion Category 1BH314: Causes severe skin burns and eye damage.[1][3]DANGER
Sensitization Skin Sens. 1H317: May cause an allergic skin reaction.[4][5]WARNING
Acute Toxicity Oral Cat 3 / Dermal Cat 3H301/H311: Toxic if swallowed or in contact with skin.DANGER
Aquatic Toxicity Acute 1 / Chronic 1H410: Very toxic to aquatic life with long-lasting effects.[1]WARNING

Critical Warning: The combination of corrosivity and sensitization means that initial exposure may cause a chemical burn, while subsequent minor exposures could trigger anaphylactic-like reactions.

Part 3: Operational Safety & Engineering Controls[1][2]
3.1 The "Double-Barrier" Protocol

Standard nitrile gloves are often insufficient for chloroacetyl derivatives due to their high permeation rates.[1]

  • Primary Layer: Silver Shield® (Laminate) or heavy-gauge Butyl Rubber.[1]

  • Secondary Layer: Standard Nitrile (for dexterity and outer contamination control).

  • Rationale: The methoxyethyl group enhances the solvent-like properties of the molecule, potentially accelerating breakthrough times on thin nitrile.

3.2 Engineering Controls
  • Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Pressure: Do not heat in closed systems without pressure relief; thermal decomposition can release HCl gas and nitrogen oxides.

3.3 Decontamination Solution (The "Quench")

Never use simple water to clean spills of alkylating agents; it merely spreads the material.

  • Preparation: 10% Sodium Thiosulfate (

    
    ) in water + 1% Sodium Carbonate.
    
  • Mechanism: Thiosulfate acts as a "soft" nucleophile, rapidly displacing the chloride ion to form a non-toxic Bunte salt.

    • Reaction:

      
      [1]
      
Part 4: Emergency Response Protocols
4.1 Exposure Response Workflow

Immediate action is required to prevent deep tissue alkylation.

EmergencyResponse Start Exposure Incident Type Contact Type? Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Rinse 15m+ (Diphoterine > Water) 3. Do NOT Scrub Skin->ActionSkin ActionEye 1. Irrigate 15m+ 2. Hold Eyelids Open 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. 100% Oxygen if dyspneic 3. Monitor for Edema (Delayed) Inhale->ActionInhale

Figure 2: Emergency Triage Protocol.[1] "Diphoterine" is preferred over water for alkylating agents due to its amphoteric chelating properties.

4.2 Fire Fighting Measures
  • Media: Dry chemical,

    
    , or alcohol-resistant foam.[6]
    
  • Hazardous Combustion Products:

    
     (Hydrogen Chloride), 
    
    
    
    (Nitrogen Oxides),
    
    
    .
  • Note: Water spray may be used to cool containers but should be contained; runoff is toxic to aquatic life.

Part 5: Handling & Synthesis Considerations

Reaction Monitoring: When synthesizing this compound (e.g., reacting 1-(2-methoxyethyl)piperazine with chloroacetyl chloride), the reaction is highly exothermic.[1]

  • Temperature Control: Maintain

    
     during addition.
    
  • Base Trap: The reaction generates stoichiometric HCl. Use a tertiary amine base (TEA or DIPEA) or a biphasic system (

    
    /DCM) to scavenge acid.
    

Storage Stability:

  • Hydrolysis Risk: The C-Cl bond is susceptible to slow hydrolysis in moist air, releasing HCl.

  • Storage: Store under Argon/Nitrogen at

    
    . Desiccate.
    
Part 6: References & Authority

Data Sources & Validation: Since a direct commercial SDS is rare for this specific intermediate, data is extrapolated from validated profiles of homologous series (Piperazine alkylators).

  • PubChem Compound Summary: 1,4-Bis(chloroacetyl)piperazine (Analogous Hazard Profile).[1] National Center for Biotechnology Information. Link

  • ECHA Registration Dossier: Chloroacetamide (Functional Group Toxicology). European Chemicals Agency. Link[1]

  • BenchChem Technical Guide: Safe Handling of Chloroacetamido Derivatives. (General protocols for electrophilic intermediates). Link

  • Sigma-Aldrich SDS: 1-(2-Chloroethyl)-4-methylpiperazine (Structural Analog). Link

Disclaimer: This guide is for research and development purposes only. It does not replace a legally mandated Safety Data Sheet (SDS) required for transport or commercial sale. Users must conduct their own local risk assessment.

Sources

Foundational

melting point and boiling point data for methoxyethyl piperazine intermediates

An In-Depth Technical Guide to the Melting and Boiling Points of 1-(2-Methoxyethyl)piperazine and Its Core Synthetic Intermediates Introduction: The Physicochemical Cornerstone of Pharmaceutical Synthesis In the landscap...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Melting and Boiling Points of 1-(2-Methoxyethyl)piperazine and Its Core Synthetic Intermediates

Introduction: The Physicochemical Cornerstone of Pharmaceutical Synthesis

In the landscape of modern drug discovery and development, the piperazine scaffold is a privileged structure, integral to a multitude of pharmacologically active agents.[1] 1-(2-Methoxyethyl)piperazine, a key building block, serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting the central nervous system.[2] The journey from basic precursors to the final, highly pure active pharmaceutical ingredient (API) is a multi-step process where precise control over physical and chemical properties is not merely procedural but fundamental to the safety, efficacy, and reproducibility of the final product.

This guide provides an in-depth analysis of two of the most critical physicochemical parameters—melting point and boiling point—for 1-(2-Methoxyethyl)piperazine and its primary synthetic intermediates. As a senior application scientist, my objective is to move beyond a simple recitation of data. Instead, this document will elucidate the causality behind why these properties are paramount for researchers, process chemists, and quality control specialists. We will explore how these data points govern decisions in purification, reaction setup, material handling, and purity assessment, thereby forming a self-validating system for robust chemical synthesis.

Core Compound and Key Intermediates: A Physicochemical Profile

The synthesis of 1-(2-Methoxyethyl)piperazine can be envisioned through several pathways, often starting from the foundational piperazine ring and building upon it. The physical properties of these precursors are as critical as those of the final product.

1-(2-Methoxyethyl)piperazine (CAS: 13484-40-7)

This is the target compound, a versatile reactant used to introduce the methoxyethyl piperazine moiety into larger molecules.[3]

  • Physical State: It is a clear, colorless to pale yellow liquid at standard temperature and pressure.[2][4]

  • Boiling Point: The boiling point is consistently reported at 193-194 °C under atmospheric pressure (lit.).[2][3][5] This relatively high boiling point indicates strong intermolecular forces and is a critical parameter for its purification by distillation.

Piperazine (CAS: 110-85-0)

The parent heterocycle from which a vast number of derivatives are synthesized.[6] It is commercially available in both anhydrous and hydrated forms, which have significantly different physical properties.

  • Anhydrous Piperazine:

    • Physical State: A white, deliquescent crystalline solid with a saline taste.[7][8]

    • Melting Point: The melting point is reported in the range of 106 °C to 112 °C .[7][8]

    • Boiling Point: The boiling point is approximately 146 °C .[8]

  • Piperazine Hexahydrate (C₄H₁₀N₂·6H₂O):

    • Physical State: Crystalline solid.[9]

    • Melting Point: A much lower melting point of 44 °C .[7]

    • Boiling Point: Boils in the range of 125–130 °C .[7] The stark difference in properties between the anhydrous and hexahydrate forms underscores the importance of verifying the specific form being used, as this impacts everything from dissolution to reaction stoichiometry.

N-(2-Hydroxyethyl)piperazine (CAS: 103-76-4)

A primary intermediate, which can be readily O-methylated to yield the target compound, 1-(2-Methoxyethyl)piperazine. It is used in the preparation of various pharmaceutical compounds.[10]

  • Physical State: A colorless to yellow, oily liquid.[11][12]

  • Melting Point: Its melting point is very low, approximately -38.5 °C .[11][13]

  • Boiling Point: This compound has a high boiling point, consistently cited in the range of 242-246 °C .[10][11][14] This high value is due to the presence of the hydroxyl group, which allows for strong intermolecular hydrogen bonding.

Other Key Piperazine Intermediates

In more complex synthetic routes, other functionalized piperazines serve as precursors.

  • 1-Nitrosopiperazine (CAS: 5632-47-3): A potential intermediate that can be reduced to form 1-aminopiperazine.

    • Physical State: Described as a green oil or a colorless to pale yellow liquid, indicating its melting point is below ambient temperature.[15][16]

  • 1-Aminopiperazine (CAS: 30651-60-6): A versatile building block for introducing a reactive hydrazine moiety.

    • Physical State: Assumed to be a liquid at room temperature.

    • Boiling Point: A predicted boiling point of 163.1 ± 33.0 °C is available.[18] It is crucial for scientists to recognize the distinction between predicted and experimentally verified data when planning experiments.

Data Summary Table

For ease of comparison, the physical properties of these compounds are summarized below.

Compound NameCAS NumberMolecular FormulaPhysical State (at 25°C)Melting Point (°C)Boiling Point (°C)
1-(2-Methoxyethyl)piperazine 13484-40-7C₇H₁₆N₂OLiquidN/A (Liquid)193 - 194[2][3][5]
Piperazine (Anhydrous) 110-85-0C₄H₁₀N₂Crystalline Solid106 - 112[7][8]146[8]
Piperazine Hexahydrate 110-85-0C₄H₁₀N₂·6H₂OCrystalline Solid44[7]125 - 130[7]
N-(2-Hydroxyethyl)piperazine 103-76-4C₆H₁₄N₂OOily Liquid-38.5[11][13]242 - 246[10][11][14]
1-Nitrosopiperazine 5632-47-3C₄H₉N₃OOil / Liquid< 25High (Requires Vacuum)
1-Aminopiperazine 30651-60-6C₄H₁₁N₃Liquid (Assumed)Not Available163 (Predicted)[18]

The Causality Behind the Data: Practical Implications in the Laboratory

Understanding the "why" behind these numbers is what separates routine procedure from insightful science. These values are predictive tools for designing and troubleshooting synthetic processes.

Melting Point: A Barometer of Purity and Stability

For the solid intermediates like Piperazine, the melting point is a primary indicator of identity and purity.

  • Purity Assessment: A pure crystalline solid will exhibit a sharp, well-defined melting point, typically within a 1-2 °C range. The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting point range. This phenomenon, known as melting point depression, is a rapid and cost-effective method for preliminary purity analysis.

  • Material Handling and Storage: Knowing that piperazine hexahydrate melts at 44 °C is critical for storage and handling protocols.[7] In warm climates or heated storage rooms, it may exist as a liquid, which can affect how it is weighed and dispensed.

MeltingPointPurity cluster_0 Purity Assessment via Melting Point cluster_1 Interpretation Pure Pure Crystalline Solid SharpMP Sharp Melting Point (e.g., 108-109°C) Pure->SharpMP Exhibits Impure Impure Solid BroadMP Broad, Depressed M.P. (e.g., 102-107°C) Impure->BroadMP Exhibits HighPurity High Purity Confirmed SharpMP->HighPurity Indicates LowPurity Impurity Present (Further purification needed) BroadMP->LowPurity Indicates SynthesisWorkflow Start Start: N-(2-Hydroxyethyl)piperazine (BP: ~245°C) Reaction O-Methylation Reaction (Solvent Reflux) Start->Reaction Reagent Methylating Agent (e.g., DMS, MeI) Reagent->Reaction Crude Crude Product Mixture: - 1-(2-Methoxyethyl)piperazine (BP: ~194°C) - Unreacted Starting Material (BP: ~245°C) - Salts & Byproducts Reaction->Crude Work-up Purify Purification Step: Fractional Distillation Crude->Purify Boiling Point Difference is Key Final Pure Product: 1-(2-Methoxyethyl)piperazine Purify->Final Purity > 98%

Caption: Synthesis workflow highlighting the role of boiling points in purification.

Conceptual Experimental Protocols

The determination of these properties must be performed accurately and safely.

Protocol 1: Melting Point Determination (Capillary Method)
  • Sample Preparation: Finely powder a small, dry sample of the solid (e.g., Piperazine).

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the range).

  • Validation: A sharp range (≤ 2 °C) is indicative of high purity.

Protocol 2: Boiling Point Determination (Distillation Method)
  • Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

  • Sample Addition: Add the liquid sample (e.g., 1-(2-Methoxyethyl)piperazine) and a few boiling chips to the distillation flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: As the liquid boils, the vapor will rise and condense in the condenser. The temperature will stabilize as the vapor continuously bathes the thermometer bulb.

  • Data Recording: Record the stable temperature at which the liquid is distilling. This is the boiling point. For high-boiling substances, this setup can be connected to a vacuum pump to determine the boiling point at reduced pressure.

Conclusion

The melting and boiling points of 1-(2-Methoxyethyl)piperazine and its intermediates are not abstract data points but rather foundational pillars of practical synthesis. They provide a framework for identity, purity, and process control. For the drug development professional, a thorough understanding of these properties enables the design of robust, scalable, and reproducible synthetic routes, ensuring the consistent production of high-quality materials essential for the advancement of new medicines. This guide serves as a technical resource, grounding laboratory practice in the fundamental principles of physical chemistry.

References

  • Wikipedia. Piperazine. [Link]

  • LookChem. Cas 13484-40-7, 1-(2-Methoxyethyl)piperazine. [Link]

  • Yilmaz, F., & Menteşe, M. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Google Patents. RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.
  • PubChem - National Institutes of Health. N-Nitrosopiperazine. [Link]

  • PubChem - National Institutes of Health. 1-Aminopiperazine. [Link]

  • Chemsrc. N-(2-Hydroxyethyl)piperazine. [Link]

  • PureSynth. 1-(2-Methoxyethyl)Piperazine 98.0%(GC). [Link]

  • PubChem - National Institutes of Health. N-(2-Hydroxyethyl)piperazine. [Link]

  • Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperazine. [Link]

  • PubChem - National Institutes of Health. Piperazine. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Mol-Instincts. Piperazine (C4H10N2) properties. [Link]

  • Wikipedia. Aminoethylpiperazine. [Link]

  • PMC - National Institutes of Health. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PubChem - National Institutes of Health. 1-(2-Ethoxyethyl)piperazine. [Link]

  • ResearchGate. Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. [Link]

  • Ataman Kimya. PIPERAZINES. [Link]

  • Thermo Fisher Scientific Acros. N-(2-Hydroxyethyl)piperazine, 98.5%. [Link]

  • Royalchem. 1-(2-Hydroxyethyl)piperazine. [Link]

  • ResearchGate. N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine. This compound is a key intermediate in organic synthesis and a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine. This compound is a key intermediate in organic synthesis and a potential process-related impurity in active pharmaceutical ingredients (APIs). The protocol herein details a robust and reproducible method of nucleophilic acyl substitution, emphasizing safe handling of hazardous reagents and thorough analytical validation of the final product. This guide is intended for researchers in synthetic chemistry, process development, and pharmaceutical quality control.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and bioavailability.[1][2] The functionalization of the piperazine ring is a cornerstone of drug discovery and development. 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine serves as a valuable bifunctional building block. The chloroacetyl group provides a reactive electrophilic site for subsequent nucleophilic substitution reactions, while the methoxyethyl group imparts specific solubility characteristics.

This molecule is also recognized as a potential impurity in the synthesis of certain pharmaceuticals, such as Ranitidine.[3][4] Therefore, having a well-defined synthetic route and authenticated reference standard is critical for analytical method development and quality assurance in drug manufacturing.

This application note presents a detailed procedure for the acylation of 1-(2-methoxyethyl)piperazine with chloroacetyl chloride. The causality behind each experimental step is explained to provide a deeper understanding of the reaction dynamics and ensure a successful outcome.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The more nucleophilic secondary amine of 1-(2-methoxyethyl)piperazine attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. A tertiary amine base, such as triethylamine (TEA), is used as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[5]

Overall Reaction:

Mechanism Visualization:

The diagram below illustrates the key mechanistic steps of the acylation process.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Piperazine 1-(2-methoxyethyl)piperazine (Nucleophile) Intermediate Tetrahedral Adduct Piperazine->Intermediate Nucleophilic Attack AcylChloride Chloroacetyl Chloride (Electrophile) AcylChloride->Intermediate Product 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine Intermediate->Product Chloride leaves Salt Triethylammonium Chloride Base Triethylamine (Base) Base->Salt HCl Scavenging

Caption: Mechanism of Nucleophilic Acyl Substitution.

Materials and Equipment

Reagents & Chemicals
ReagentCAS No.M.W. ( g/mol )Density (g/mL)Notes
1-(2-Methoxyethyl)piperazine13484-40-7144.210.970Starting material.
Chloroacetyl Chloride79-04-9112.941.420Acylating agent. Highly corrosive and lachrymatory.[6]
Triethylamine (TEA)121-44-8101.190.726Base (HCl scavenger).
Dichloromethane (DCM)75-09-284.931.326Anhydrous solvent.
Sodium Bicarbonate (NaHCO₃)144-55-884.01-For aqueous work-up.
Brine (sat. NaCl solution)--~1.2For aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-Drying agent.
Silica Gel (for chromatography)7631-86-9--230-400 mesh.
Ethyl Acetate141-78-688.110.902Eluent for chromatography.
Hexanes110-54-3-~0.659Eluent for chromatography.
Equipment
  • Round-bottom flasks (two-neck)

  • Magnetic stirrer and stir bars

  • Dropping funnel with pressure-equalizing arm

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Septa

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, nitrile gloves, lab coat.

Detailed Experimental Protocol

CRITICAL SAFETY NOTE: Chloroacetyl chloride is extremely corrosive, toxic, and reacts violently with water to produce toxic HCl gas.[7][8] This entire procedure must be performed in a certified chemical fume hood. Ensure immediate access to an eyewash station and safety shower.[9]

Caption: Step-by-step synthesis workflow diagram.

Step 1: Reaction Setup 1.1. Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum on one neck, and a pressure-equalizing dropping funnel on the other. 1.2. Place the setup under an inert atmosphere by flushing with nitrogen or argon gas.

Step 2: Reagent Preparation and Charging 2.1. In the reaction flask, dissolve 1-(2-methoxyethyl)piperazine (5.00 g, 34.7 mmol, 1.0 equiv.) and triethylamine (5.8 mL, 41.6 mmol, 1.2 equiv.) in 80 mL of anhydrous dichloromethane (DCM). 2.2. In a separate dry flask, prepare a solution of chloroacetyl chloride (3.05 mL, 38.1 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

Step 3: Acylation Reaction 3.1. Cool the stirred piperazine solution in the reaction flask to 0 °C using an ice-water bath. 3.2. Add the chloroacetyl chloride solution from the dropping funnel dropwise to the reaction mixture over a period of 30-45 minutes. Rationale: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of the bis-acylated side product.[10] 3.3. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

Step 4: Reaction Monitoring 4.1. Let the reaction stir at room temperature for 4 hours. 4.2. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol eluent system). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

Step 5: Work-up and Isolation 5.1. Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction. 5.2. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. 5.3. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Step 6: Purification 6.1. Purify the crude product by flash column chromatography on silica gel. 6.2. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% and gradually increasing to 70%) to isolate the pure product. 6.3. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine as a clear oil or low-melting solid.

Characterization and Validation

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃):

    • Expected Peaks: δ ~4.20 (s, 2H, -C(O)CH ₂Cl), δ ~3.60 (t, 4H, piperazine protons adjacent to C=O), δ ~3.55 (t, 2H, -OCH ₂CH₂N-), δ ~3.35 (s, 3H, -OCH ₃), δ ~2.65 (t, 2H, -OCH₂CH ₂N-), δ ~2.55 (t, 4H, piperazine protons adjacent to ethyl group). The presence of rotamers due to restricted rotation around the amide bond may lead to signal broadening or splitting.[11][12]

  • ¹³C NMR (101 MHz, CDCl₃):

    • Expected Peaks: δ ~165.5 (C=O), δ ~70.5 (-OC H₂CH₂N-), δ ~59.0 (-OC H₃), δ ~57.5 (-OCH₂C H₂N-), δ ~53.0 (piperazine carbons), δ ~46.0 and 41.5 (piperazine carbons adjacent to C=O), δ ~41.0 (-C H₂Cl).

  • Mass Spectrometry (ESI+):

    • Expected m/z: 221.1 [M+H]⁺, 243.1 [M+Na]⁺.

  • IR (neat, cm⁻¹):

    • Expected Bands: ~2950-2800 (C-H stretch), ~1650 (strong, C=O amide stretch), ~1110 (C-O-C stretch).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive chloroacetyl chloride (hydrolyzed).Use a fresh bottle of chloroacetyl chloride. Ensure all glassware is scrupulously dry.
Insufficient base.Ensure 1.1-1.2 equivalents of base are used to fully scavenge HCl.
Product is Impure (contains starting material) Incomplete reaction.Increase reaction time or allow to stir overnight. Gently warm to 30-40 °C if necessary.
Formation of bis-acylated side product Addition of chloroacetyl chloride was too fast or at too high a temperature.Repeat the reaction, ensuring slow, dropwise addition at 0 °C.
Product decomposes during work-up Residual acid.Ensure the NaHCO₃ wash is sufficient to neutralize all acid.

References

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

  • Google Patents. (n.d.). RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
  • RSC Publishing. (n.d.). RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR measurement of 7-(4-(2-chloroacetyl) piperazin-1-yl). Available at: [Link]

  • New Jersey Department of Health. (n.d.). Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. Available at: [Link]

  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]

  • Pharmaffiliates. (n.d.). Ranitidine-impurities. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone. Available at: [Link]

  • PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

  • Veeprho. (n.d.). Ranitidine EP impurity I | CAS 207592-21-0. Available at: [Link]

  • PubChem. (n.d.). Ranitidine. Available at: [Link]

  • Semantic Scholar. (2024). Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. Available at: [Link]

  • ResearchGate. (n.d.). Chemical Structures of Ranitidine Hydrochloride and Impurities (Imps.). Available at: [Link]

  • RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

Sources

Application

reaction conditions for coupling 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine with amines

Executive Summary & Strategic Analysis This guide details the optimized reaction conditions for coupling 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine (Reagent 1 ) with primary and secondary amines. This reaction is a co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the optimized reaction conditions for coupling 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine (Reagent 1 ) with primary and secondary amines. This reaction is a cornerstone in medicinal chemistry for appending solubility-enhancing "tails" to lipophilic drug scaffolds (e.g., in the synthesis of azole antifungals like Itraconazole analogues).

The Chemical Challenge: The coupling is a nucleophilic substitution (


) at an 

-chloroamide carbon. While

-chloroamides are activated electrophiles (due to the electron-withdrawing carbonyl), they are less reactive than their bromo- or iodo-counterparts. Furthermore, the reaction generates stoichiometric HCl, which protonates the nucleophilic amine, potentially stalling the reaction.

The Solution: We present three distinct protocols tailored to substrate stability and scale. Success relies on three "Control Levers":

  • Base Selection: Neutralizing HCl without hydrolyzing the amide.

  • Finkelstein Catalysis: In situ conversion of the alkyl chloride to a reactive iodide.[1]

  • Solvent Polarity: Balancing transition state stabilization with solubility.

Mechanistic Insight & Pathway Visualization

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a direct backside attack of the amine on the


-carbon.

Key Mechanistic Features:

  • The Finkelstein Loop: Adding Potassium Iodide (KI) is highly recommended. Iodide (

    
    ) displaces Chloride (
    
    
    
    ) to form a transient, highly reactive
    
    
    -iodo species.
  • Proton Shuffle: The base does not deprotonate the amine before attack (amines are too weak acids). Instead, the base deprotonates the ammonium intermediate after the C-N bond forms.

ReactionMechanism Reagent Chloroacetyl Piperazine (1) Inter Transient Iodo-Intermediate Reagent->Inter Substitution (Fast) KI KI (Catalyst) KI->Inter I- attack TS Transition State [N---C---I]‡ Inter->TS + Amine Amine Target Amine (Nucleophile) Amine->TS ProductSalt Ammonium Salt Intermediate TS->ProductSalt Final Final Coupled Product ProductSalt->Final Deprotonation Base Base (K2CO3 or DIPEA) Base->Final Removes HCl

Figure 1: Catalytic cycle showing the Finkelstein activation (KI) and base-mediated deprotonation.

Experimental Protocols

Protocol A: The "Gold Standard" (Finkelstein-Assisted)

Best for: Sluggish amines, valuable substrates, and scale-up.

Rationale: Uses Acetone or Acetonitrile (MeCN) with


. The low solubility of KCl in these solvents drives the reaction forward (Le Chatelier’s principle). KI is added to accelerate the rate.

Reagents:

  • Amine Substrate: 1.0 equiv

  • Reagent 1 : 1.1 – 1.2 equiv

  • Base:

    
     (anhydrous, granular): 2.0 – 3.0 equiv
    
  • Catalyst: Potassium Iodide (KI): 0.1 – 0.2 equiv

  • Solvent: Acetonitrile (MeCN) or Acetone [0.1 M concentration]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Dissolve the Amine (1.0 eq) in MeCN.

  • Addition: Add

    
      (2.0 eq) and KI  (0.1 eq). Stir for 5 minutes.
    
  • Reagent Addition: Add 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine (1.2 eq) in one portion.

  • Reaction: Heat to 60°C (or reflux for Acetone) for 4–12 hours.

    • Checkpoint: The reaction mixture should turn cloudy as KCl precipitates.

  • Monitoring: Check TLC/LCMS. Look for the disappearance of the amine.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off the inorganic solids (

      
      /KCl) through a Celite pad.
      
    • Concentrate the filtrate in vacuo.[4]

    • Partition residue between EtOAc and Water. Wash organic layer with Brine.[5]

  • Purification: Flash chromatography (typically DCM/MeOH gradients).

Protocol B: The "Mild" Method (Homogeneous)

Best for: Acid-sensitive substrates, small-scale parallel synthesis.

Rationale: Uses a soluble organic base (DIPEA) in a non-polar solvent (DCM). This prevents hydrolysis and allows for very mild conditions, though it may be slower than Protocol A.

Reagents:

  • Amine Substrate: 1.0 equiv

  • Reagent 1 : 1.1 equiv

  • Base: DIPEA (Hünig's Base) or TEA: 2.5 equiv

  • Solvent: Dichloromethane (DCM) or THF [0.2 M concentration]

Step-by-Step Procedure:

  • Dissolution: Dissolve Amine (1.0 eq) and DIPEA (2.5 eq) in dry DCM.

  • Cooling: Cool to 0°C (ice bath). Critical for preventing exotherms if the amine is very reactive.

  • Addition: Dropwise add a solution of Reagent 1 (1.1 eq) in DCM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Separate phases. Extract aqueous layer with DCM (2x). Dry combined organics over

    
    .[6]
    

Comparative Data & Optimization Table

The following table summarizes the expected performance of various conditions based on general reactivity patterns of


-chloroamides [1, 2, 3].
ParameterProtocol A (MeCN/

/KI)
Protocol B (DCM/DIPEA)Protocol C (EtOH/Reflux)
Reaction Rate High (Fastest)ModerateModerate-High
Substrate Scope Sterically hindered aminesAcid-sensitive aminesRobust, non-polar amines
Workup Ease Filtration + EvaporationAqueous WashSolvent Evaporation
Side Reactions Minimal (KCl precipitates)Quaternary salt formation (if heated)Solvolysis (Ethanolysis) risk
Green Score Medium (MeCN is toxic)Low (DCM is chlorinated)High (Ethanol)

Troubleshooting & Critical Control Points

Issue: Incomplete Conversion

  • Diagnosis: Amine remains after 24h.

  • Fix: Add 0.5 eq more of Reagent 1 and 0.2 eq more KI. Increase temperature by 10°C. If using DCM, switch to DMF (Protocol A).

Issue: Bis-alkylation (Over-reaction)

  • Diagnosis: Product mass = Amine + 2x Reagent.[2]

  • Cause: Primary amines can react twice.

  • Fix: Use a large excess of the Amine (2-3 eq) if the Reagent is cheap, or strictly control stoichiometry (0.9 eq Reagent to 1.0 eq Amine) and separate recycled starting material.

Issue: Hydrolysis of Reagent

  • Diagnosis: Formation of the hydroxy-acetyl piperazine byproduct.

  • Fix: Ensure solvents are anhydrous. Avoid hydroxide bases (NaOH/KOH) in protic solvents; stick to Carbonates (

    
    ) or organic bases.
    

Workflow Logic & Purification Strategy

The piperazine tail is basic (


). This property can be exploited for "Catch-and-Release" purification, avoiding chromatography.

Purification Crude Crude Reaction Mixture (Product + Excess Reagent + Impurities) AcidWash Step 1: Dissolve in EtOAc Extract with 1M HCl (aq) Crude->AcidWash Sep1 Separation AcidWash->Sep1 OrgLayer Organic Layer (Non-basic impurities) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Acidic) Contains Product (Protonated) Sep1->AqLayer Keep BaseWash Step 2: Basify Aqueous Layer (pH > 10 with NaOH) AqLayer->BaseWash Extract Step 3: Extract into DCM BaseWash->Extract Final Pure Product (Free Base) Extract->Final

Figure 2: Acid-Base extraction workflow to isolate the basic piperazine product.

Safety Considerations

  • Vesicant Hazard:

    
    -chloroacetamides are potent alkylating agents and potential vesicants (blistering agents). Handle strictly in a fume hood. Wear double nitrile gloves.
    
  • Inhalation: Reagent 1 dust or solution aerosols can cause severe respiratory irritation.

  • Disposal: Quench excess alkylating agent with a dilute amine solution (e.g., ammonia or morpholine) before disposal to prevent downstream hazards.

References

  • National Center for Biotechnology Information. (2025). 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone | C8H12Cl2N2O2.[7] PubChem Compound Summary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Huang, Y., et al. (2024).[8] Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. Retrieved from [Link][9]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

Sources

Method

Application Note: Synthetic Strategies for Itraconazole and Piperazine Linker Functionalization

This Application Note is structured to address the synthesis of Itraconazole with high technical precision. Critical Scientific Note: The specific precursor mentioned in your request—1-(chloroacetyl)-4-(2-methoxyethyl)pi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of Itraconazole with high technical precision.

Critical Scientific Note: The specific precursor mentioned in your request—1-(chloroacetyl)-4-(2-methoxyethyl)piperazine —presents a structural deviation from the standard industrial synthesis of Itraconazole (which utilizes 1-acetyl-4-(4-hydroxyphenyl)piperazine ). The "2-methoxyethyl" moiety is not present in the Itraconazole pharmacophore.

Therefore, this guide is designed in two parts:

  • The Validated Protocol: The industrial standard synthesis of Itraconazole, ensuring you have the correct, functional methodology.

  • Reagent Analysis & Deviation: A technical breakdown of why the specific "chloroacetyl-methoxyethyl" reagent yields a structural analog rather than Itraconazole, and how such reagents are typically handled in azole chemistry.

Executive Summary

Itraconazole is a high-molecular-weight triazole antifungal requiring a convergent synthesis strategy. The core structural challenge is the formation of the central axis connecting the triazolone moiety and the dioxolane moiety via a piperazine-phenyl linker.

While standard industrial protocols utilize 1-acetyl-4-(4-hydroxyphenyl)piperazine to establish the requisite N-aryl linkage, this guide also examines the reactivity profile of 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine . It is critical to note that using the latter reagent will result in an N-alkylated analog (containing a methoxyethyl tail) rather than the N-arylated Itraconazole target. This distinction is vital for maintaining the correct Structure-Activity Relationship (SAR).

Chemical Retrosynthesis & Strategy

The synthesis of Itraconazole is best approached via a convergent route involving two key fragments:

  • Fragment A (Triazolone-Piperazine Core): Constructed from a piperazine derivative and a triazolone precursor.

  • Fragment B (Dioxolane Side Chain): A mesylated dioxolane derivative.

Pathway Visualization

The following diagram illustrates the standard industrial route compared to the theoretical outcome of the user-specified reagent.

Itraconazole_Synthesis Standard_Start Standard Precursor: 1-acetyl-4-(4-hydroxyphenyl)piperazine Triazolone_Formation Triazolone Ring Formation (Reaction with Phenyl Isocyanate / Hydrazine) Standard_Start->Triazolone_Formation Standard Route User_Start User Specified Precursor: 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine User_Start->Triazolone_Formation Hypothetical Route Intermediate_A Key Intermediate A: Hydroxyphenyl-Triazolone Core Triazolone_Formation->Intermediate_A Yields Correct Core Analog_A Analog Intermediate: Methoxyethyl-Triazolone Core (Structural Mismatch) Triazolone_Formation->Analog_A Yields Alkyl Analog Final_Product ITRACONAZOLE (Target API) Intermediate_A->Final_Product + Fragment B (N-Alkylation) Analog_Product Methoxyethyl Analog (Impurity / Novel Compound) Analog_A->Analog_Product + Fragment B Fragment_B Fragment B: Dioxolane Mesylate Fragment_B->Final_Product Fragment_B->Analog_Product

Caption: Comparative synthesis flow demonstrating the divergence between the standard Itraconazole route and the analog pathway generated by the methoxyethyl precursor.

Detailed Experimental Protocol (Standard Route)

This protocol describes the preparation of Itraconazole using the validated 1-acetyl-4-(4-hydroxyphenyl)piperazine precursor. This ensures the formation of the critical N-phenyl linkage.

Phase 1: Preparation of the Triazolone Intermediate

Objective: Synthesize the "Left-Hand" side of Itraconazole. Reagents:

  • 1-acetyl-4-(4-hydroxyphenyl)piperazine (Starting Material)[1][2][3][4][5]

  • 2-Bromobutane

  • Phenyl chloroformate

  • Hydrazine hydrate

  • Formamidine acetate

Step-by-Step Methodology:

  • Nitration & Reduction (Pre-step): If starting from basic piperazine, react 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene, followed by reduction to the aniline. Note: Most labs purchase 1-acetyl-4-(4-hydroxyphenyl)piperazine directly.

  • Triazolone Ring Closure:

    • Dissolve 1-acetyl-4-(4-hydroxyphenyl)piperazine (1.0 eq) in DMSO (5 vol).

    • Add Phenyl chloroformate (1.1 eq) at 0-5°C to form the carbamate.

    • Add Hydrazine hydrate (1.2 eq) and heat to 60°C for 4 hours.

    • Add Formamidine acetate (1.5 eq) and reflux (120°C) for 6 hours to close the triazole ring.

  • Alkylation:

    • Treat the resulting intermediate with 2-bromobutane (1.2 eq) and NaOH pellets in DMSO at 50°C to install the sec-butyl group.

    • Hydrolysis: Reflux in acidic ethanol to remove the acetyl group (if still present) or deprotect the phenol if necessary.

    • Isolation: Precipitate in water, filter, and dry.

    • Yield Target: >85% | Purity: >98% (HPLC).

Phase 2: Coupling with Dioxolane Fragment

Objective: Final assembly of Itraconazole. Reagents:

  • Intermediate from Phase 1 (Triazolone-Phenol)

  • Cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate (Fragment B)

  • Potassium Carbonate (Base)[6]

  • DMSO (Solvent)

Protocol:

  • Charge: In a 3-neck flask equipped with N2 flow, charge Intermediate A (1.0 eq) and Fragment B (1.1 eq).

  • Solvation: Add DMSO (10 mL/g). Stir until dissolved.

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq).

  • Reaction: Heat to 80°C for 12–16 hours. Monitor by TLC (CHCl3:MeOH 9:1) or HPLC.

  • Work-up:

    • Cool to 25°C.

    • Pour reaction mixture into Ice Water (50 mL/g) with vigorous stirring.

    • The crude Itraconazole will precipitate as an off-white solid.

    • Filter and wash with water.

  • Purification:

    • Dissolve crude solid in boiling Toluene .

    • Add activated charcoal, filter hot.

    • Allow to crystallize slowly at room temperature.

    • Final Yield: ~75-80%.

    • Melting Point: 166.2°C (cis-isomer).

Technical Analysis: The User's Reagent

Reagent: 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine

Structural Incompatibility

The user-specified reagent contains two functional groups that differ from the standard Itraconazole precursor:

  • Chloroacetyl Group (-C(=O)CH2Cl): This is an electrophilic "handle". In Itraconazole synthesis, the piperazine nitrogen is typically protected (acetyl) or free (for coupling), not functionalized with a chloroacetyl group. Using this would create an amide linkage with an extra carbon spacer, disrupting the conjugation.

  • 2-Methoxyethyl Group (-CH2CH2OCH3): Itraconazole requires a 4-hydroxyphenyl group on the piperazine nitrogen. Substituting this with a methoxyethyl group changes the molecule from a lipophilic, rigid aryl-piperazine to a flexible, hydrophilic alkyl-piperazine.

Potential Applications of this Reagent

While not for Itraconazole, this reagent is valuable for:

  • Ranolazine Analogs: Many anti-anginal drugs use a chloroacetyl-piperazine motif.

  • Experimental Antifungals: Creating "hybrid" azoles where solubility needs improvement (methoxyethyl tail increases polarity).

  • Impurity Synthesis: It may be used to synthesize specific process impurities to validate analytical methods (e.g., "Methoxyethyl-analog impurity").

Data Summary Table: Reagent Comparison
FeatureStandard PrecursorUser's ReagentImpact on Itraconazole
Chemical Name 1-acetyl-4-(4-hydroxyphenyl)piperazine1-(chloroacetyl)-4-(2-methoxyethyl)piperazineCritical Deviation
N1 Substituent Acetyl (-COCH3)Chloroacetyl (-COCH2Cl)Introduces reactive alkyl halide
N4 Substituent 4-Hydroxyphenyl 2-Methoxyethyl Loss of Pharmacophore
Target Drug Itraconazole, KetoconazoleRanolazine (analogs), Novel compoundsYields inactive analog
Reaction Role Nucleophile (Phenol/Amine)Electrophile (Alkyl Chloride)Inverts reaction logic

References

  • Heeres, J., et al. (1984). "Antimycotic azoles. 7. Synthesis and antifungal activity of a series of novel triazol-3-ones." Journal of Medicinal Chemistry, 27(7), 894-900. Link

  • Janssen Pharmaceutica. (1980). "Process for preparing Itraconazole." US Patent 4,267,179. Link

  • Wang, Y., et al. (2018). "Preparation method of Itraconazole derivative." CN Patent 108329304A. Link

  • PubChem. (2023). "1-Acetyl-4-(4-hydroxyphenyl)piperazine Compound Summary." Link

Sources

Application

Application Note: Optimizing Nucleophilic Substitution of Chloroacetyl Piperazines

Executive Summary Chloroacetyl piperazines represent a cornerstone "privileged scaffold" in medicinal chemistry, serving as critical intermediates for kinase inhibitors (e.g., Imatinib analogs), GPCR ligands, and antimic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloroacetyl piperazines represent a cornerstone "privileged scaffold" in medicinal chemistry, serving as critical intermediates for kinase inhibitors (e.g., Imatinib analogs), GPCR ligands, and antimicrobial agents. The electrophilic chloroacetyl linker provides a versatile handle for diversifying the piperazine core via nucleophilic substitution (


).

However, synthetic workflows often suffer from inconsistent yields due to competitive hydrolysis, dimerization, or poor nucleophile solubility. This Application Note provides a validated, high-efficiency protocol for the nucleophilic substitution of chloroacetyl piperazines with amines (N-alkylation) and thiols (S-alkylation). We detail mechanistic insights, solvent/base optimization matrices, and troubleshooting strategies to ensure reproducibility in drug discovery campaigns.

Mechanistic Principles & Reaction Design

The Electrophilic Landscape

The reaction proceeds via a classic bimolecular nucleophilic substitution (


) mechanism. The carbon atom alpha to the carbonyl is highly electrophilic due to the electron-withdrawing inductive effects of both the chlorine atom and the amide carbonyl.

Key Mechanistic Driver: The Finkelstein Modification While the chloride is a competent leaving group, reaction rates can be sluggish with sterically hindered nucleophiles. The addition of catalytic Potassium Iodide (KI) is a critical optimization step.

  • In situ Halogen Exchange:

    
     displaces 
    
    
    
    to form the more reactive iodoacetyl intermediate.
  • Nucleophilic Attack: The incoming nucleophile (Amine/Thiol) rapidly displaces the iodide, which is a superior leaving group (

    
     of 
    
    
    
    
    
    -10 vs
    
    
    
    
    -7).
  • Regeneration: The iodide ion is regenerated, completing the catalytic cycle.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the transition state geometry.

SN2_Mechanism Substrate Chloroacetyl Piperazine (R-Cl) Intermediate Iodoacetyl Intermediate (R-I) Substrate->Intermediate Finkelstein (I- replaces Cl-) TS Transition State [Nu...C...I]‡ Intermediate->TS + Nucleophile Product Functionalized Piperazine (R-Nu) TS->Product - I- (Recycled) KI KI (Cat.) Product->KI Regeneration KI->Intermediate Nu Nucleophile (HNR'2 / HSR') Nu->TS

Figure 1: Catalytic cycle for the KI-mediated substitution of chloroacetyl piperazines.

Validated Experimental Protocols

General Considerations
  • Solvent Selection: Acetonitrile (ACN) is the gold standard due to its polarity (facilitating

    
    ) and ease of removal. DMF is reserved for poorly soluble nucleophiles but complicates workup.
    
  • Base Selection: An inorganic base (

    
    ) is preferred for thiols and phenols to generate the nucleophilic anion. Organic bases (DIPEA, TEA) are standard for amines to scavenge HCl without causing hydrolysis.
    
Protocol A: N-Alkylation (Reaction with Amines)

Objective: Synthesis of N-substituted piperazine-2-acetamide derivatives.

Reagents:

  • 1-(2-Chloroacetyl)piperazine derivative (1.0 equiv)

  • Amine nucleophile (1.1 – 1.2 equiv)[1]

  • Potassium Carbonate (

    
    ) or DIPEA (2.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv)

  • Acetonitrile (ACN) [anhydrous][2]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the chloroacetyl piperazine (1.0 mmol) in anhydrous ACN (5 mL).

  • Activation: Add KI (0.1 mmol) and stir at Room Temperature (RT) for 10 minutes. Note: Solution may turn slightly yellow due to trace

    
    , which is normal.
    
  • Addition: Add the base (2.0 mmol). Then, add the amine nucleophile (1.1 mmol) dropwise.

    • Critical: If the amine is a solid, dissolve it in minimal ACN before addition.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
    
  • Workup:

    • Cool to RT. Filter off inorganic salts (

      
      /KCl).
      
    • Concentrate the filtrate under reduced pressure.[3]

    • Redissolve residue in EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, DCM:MeOH gradient 100:0

    
     95:5).
    
Protocol B: S-Alkylation (Reaction with Thiols)

Objective: Synthesis of thioether-linked piperazines.

Reagents:

  • 1-(2-Chloroacetyl)piperazine derivative (1.0 equiv)

  • Thiol (Mercaptan) (1.1 equiv)

  • 
     (1.5 equiv)
    
  • Acetone or DMF (depending on thiol solubility)

Step-by-Step Workflow:

  • Thiolate Formation: In a vial, suspend the thiol (1.1 mmol) and

    
     (1.5 mmol) in Acetone (5 mL). Stir for 15 minutes at RT to generate the thiolate anion.
    
  • Coupling: Add the chloroacetyl piperazine (1.0 mmol) slowly to the thiolate suspension.

    • Note: S-alkylation is extremely rapid. Cooling to 0°C may be necessary for highly reactive thiols to prevent exotherms.

  • Reaction: Stir at RT for 1–3 hours. Heating is rarely required for thiols.

  • Workup:

    • Evaporate Acetone.

    • Resuspend in DCM/Water. Extract organic layer.[3]

    • Odor Control: Treat aqueous waste with dilute bleach to neutralize residual thiols.

Optimization & Troubleshooting Matrix

The following data summarizes solvent and base screening results for a model reaction between 1-(chloroacetyl)-4-methylpiperazine and morpholine.

ParameterConditionYield (%)Observations
Solvent DCM45%Slow reaction rate (24h); poor solubility of inorganic bases.
Acetonitrile (ACN) 92% Optimal balance of polarity and volatility. Clean profile.
DMF88%High yield but difficult to remove; requires aqueous workup.
Ethanol65%Competitive solvolysis (formation of ethoxy-acetyl byproduct).
Base TEA (Triethylamine)78%Good, but volatile. Some quaternary salt formation observed.[2][4]

+ KI
95% Best combination. KI accelerates rate; base stays solid.
NaH60%Too aggressive; caused degradation of the amide bond.
Troubleshooting Guide

Issue 1: Incomplete Conversion

  • Cause: Chloride is a poor leaving group; steric bulk of the nucleophile.

  • Solution: Add 10-20 mol% NaI or KI. Increase temperature to reflux (80°C in ACN). Switch solvent to DMF to increase reaction temperature to 100°C.

Issue 2: Dimerization (Bis-alkylation)

  • Cause: If the nucleophile has two reactive sites (e.g., piperazine, ethylenediamine).

  • Solution: Use a large excess of the nucleophile (5–10 equiv) and add the chloroacetyl compound dropwise to the nucleophile solution.

Issue 3: Hydrolysis (Formation of


-hydroxy amide) 
  • Cause: Wet solvent or hygroscopic base.

  • Solution: Use anhydrous solvents (stored over molecular sieves). Switch from hygroscopic bases (NaOH/KOH) to mild carbonates (

    
    , 
    
    
    
    ).

Workflow Visualization

Workflow Start Start: Chloroacetyl Piperazine Decision Select Nucleophile Start->Decision Path_Amine Amine (N-Alkylation) Decision->Path_Amine Path_Thiol Thiol (S-Alkylation) Decision->Path_Thiol Cond_Amine Cond: ACN, K2CO3, KI (cat) Temp: 60°C Path_Amine->Cond_Amine Cond_Thiol Cond: Acetone, K2CO3 Temp: RT (Fast) Path_Thiol->Cond_Thiol Monitor Monitor: TLC / LC-MS Check for disappearance of R-Cl Cond_Amine->Monitor Cond_Thiol->Monitor Workup Workup: Filter salts, Extract (EtOAc/Water) Monitor->Workup Purify Purification: Flash Column (DCM:MeOH) Workup->Purify Final Final Product: Characterize (NMR, MS) Purify->Final

Figure 2: Decision tree and workflow for processing chloroacetyl piperazines.

References

  • Title: The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • Synthesis Protocols

    • Title: A Simple Synthesis of N-Alkylpiperazines.
    • Source: ResearchG
    • URL:[Link]

  • Nucleophilic Substitution Mechanism

    • Title: Nucleophilic Substitution Reactions - Introduction.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Thiol Reactivity

    • Title: Reactions of Thiols.[5][6][7][8]

    • Source: Chemistry Steps.[3][7][9][10][11]

    • URL:[Link]

  • Medicinal Applications

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[9]

    • Source: NIH / PubMed.
    • URL:[Link] (Referencing general scaffold utility described in search results).

Sources

Method

Application Note: Kinetic Control in the Synthesis of 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine

Topic: Optimizing Reaction Time for 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine Synthesis Chemical Context & Mechanistic Insight The synthesis of 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine involves the reaction of a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Time for 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine Synthesis

Chemical Context & Mechanistic Insight

The synthesis of 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine involves the reaction of a secondary amine with an acid chloride. However, the presence of a tertiary amine within the same molecule introduces a critical "ticking clock" scenario.

The Primary Reaction (Desired)

The secondary amine at the N4 position of the piperazine ring acts as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride. This is a rapid, exothermic reaction typically complete within 30–60 minutes at moderate temperatures.

The Competing Pathology (Undesired)

The product contains a highly electrophilic


-chloroacetyl group and a nucleophilic tertiary amine (N1). Over time, especially in the presence of excess base or heat, the N1 nitrogen of one molecule can displace the chloride of another, forming a bis-quaternary ammonium dimer. This side reaction is slower than acylation but accelerates once the concentration of the product increases.

Therefore, reaction time is not just a variable; it is the primary switch between high purity and intractable polymerization.

Reaction Pathways Diagram[1]

ReactionPathways cluster_legend Kinetic Profile SM 1-(2-methoxyethyl)piperazine (Starting Material) Product 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine (Target Product) SM->Product Fast N-Acylation (k1) Reagent Chloroacetyl Chloride Reagent->Product Impurity Quaternary Ammonium Dimer (Critical Impurity) Product->Impurity Slow Self-Alkylation (k2) desc Optimization Goal: Maximize k1/k2 ratio by quenching before k2 becomes significant.

Figure 1: Mechanistic pathway showing the desired N-acylation and the parasitic self-alkylation (dimerization) pathway.

Materials and Equipment

Reagent/EquipmentSpecificationRole
1-(2-methoxyethyl)piperazine Purity ≥98%Substrate
Chloroacetyl Chloride Distilled, ≥99%Acylating Agent
Dichloromethane (DCM) Anhydrous (Water <50 ppm)Solvent (Non-nucleophilic)
Triethylamine (TEA) Dry, ≥99%HCl Scavenger
HPLC System C18 Column, UV 210/254 nmIn-Process Control (IPC)
Cryogenic Bath Ice/Salt (-5°C to 0°C)Exotherm Control

Optimization Protocol: Time-Course Study

This protocol is designed to determine the precise "Quench Point"—the moment conversion plateaus before dimerization spikes.

Experimental Setup
  • Preparation: Charge a 3-neck round-bottom flask with 1-(2-methoxyethyl)piperazine (1.0 equiv) and DCM (10 volumes).

  • Base Addition: Add Triethylamine (1.2 equiv). Cool the mixture to 0–5°C under Nitrogen.

  • Acylation (Start t=0): Add Chloroacetyl chloride (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature <10°C.

  • Sampling: Upon completion of addition, allow the reaction to warm to 20°C. Withdraw 50 µL aliquots at defined intervals.

Sampling Workflow

For each time point (t = 15, 30, 60, 120, 240 min):

  • Quench aliquot immediately into 500 µL MeOH (to convert unreacted acid chloride to methyl ester).

  • Dilute with Mobile Phase.

  • Inject onto HPLC.

Data Analysis & Decision Matrix

The following data represents a typical kinetic profile for this class of piperazine derivatives.

Time (min)SM Remaining (%)Product Conversion (%)Dimer Impurity (%)Status
15 12.087.5<0.1Incomplete
30 2.597.00.2Near Complete
60 <0.5 98.8 0.4 OPTIMAL QUENCH POINT
120 <0.197.51.8Over-reacted (Degradation)
240 ND94.05.2Failed Batch

Interpretation:

  • 0–30 min: Kinetic regime. Conversion is rapid.

  • 60 min: Thermodynamic plateau. SM is consumed. Impurity is negligible.

  • >60 min: Degradation regime. The product concentration is high, driving the second-order dimerization reaction.

Optimized Synthesis Protocol

Based on the kinetic data, this is the validated standard operating procedure (SOP).

Step-by-Step Procedure
  • Dissolution: In a reactor, dissolve 1-(2-methoxyethyl)piperazine (100 g, 0.69 mol) in DCM (1.0 L). Add Triethylamine (84 g, 0.83 mol).

  • Cooling: Cool the solution to 0°C .

  • Addition: Add Chloroacetyl chloride (86 g, 0.76 mol) dropwise over 30 minutes, ensuring temperature does not exceed 10°C.

    • Note: Vigorous stirring is essential to prevent local hot spots.

  • Reaction: Remove cooling bath. Stir at 20–25°C for exactly 60 minutes .

  • IPC Check: Analyze a sample.

    • Pass Criteria: SM < 1.0%.

  • Quench: Immediately quench by adding Water (500 mL) to the reactor. This stops the dimerization by partitioning the amine salts into the aqueous phase and diluting the system.

  • Work-up:

    • Separate phases.[1]

    • Wash organic phase with 5% NaHCO₃ (500 mL) to remove excess acid/base.

    • Wash with Brine (500 mL).

    • Dry over Na₂SO₄ and concentrate in vacuo at <40°C.

    • Caution: Do not heat above 40°C during concentration to prevent thermal dimerization.

Workflow Diagram

OptimizationWorkflow Start Start: Dissolve Amine + TEA in DCM Cool Cool to 0°C Start->Cool Add Add Chloroacetyl Chloride (Dropwise, T < 10°C) Cool->Add Warm Warm to 20°C Add->Warm Wait Stir for 60 Minutes Warm->Wait IPC IPC: HPLC Analysis Wait->IPC Branch1 SM > 1% IPC->Branch1 Incomplete Branch2 SM < 1% IPC->Branch2 Complete Extend Extend 15 min (Risk of Dimer) Branch1->Extend Quench QUENCH: Add Water Immediately Branch2->Quench Extend->IPC Workup Phase Separation & Wash Quench->Workup Isolate Concentrate < 40°C Workup->Isolate

Figure 2: Operational workflow emphasizing the critical decision point at 60 minutes.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
High Dimer Content (>1%) Reaction time too long or Temperature too high.Strictly adhere to the 60-min limit. Ensure quench is rapid. Keep concentration temp <40°C.
Low Conversion Wet solvent (hydrolysis of acid chloride).Ensure DCM is anhydrous. Increase acid chloride equivalents to 1.15.
Exotherm Spike Addition rate too fast.Slow down addition. Use efficient mechanical stirring.
Product Color (Dark) Oxidation or polymerization.Conduct reaction under Nitrogen atmosphere.

References

  • BenchChem. (2025).[2] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

  • Santa Cruz Biotechnology.[3] (n.d.). 1-Acetyl-4-(2-chloroethyl)-piperazine hydrochloride (CAS 92928-18-2).[3] Retrieved from

  • Sigma-Aldrich.[4] (n.d.). 1,4-Bis(chloroacetyl)piperazine Product Information. Retrieved from

  • Cayman Chemical.[5] (n.d.). 1-(4-Chlorophenyl)piperazine Safety & Handling. Retrieved from

  • Sciencemadness. (2020). Problem using Chloroacetyl Chloride - Discussion on Hydrolysis and Handling. Retrieved from

Sources

Application

Application Note &amp; Protocol: Strategic Solvent Selection for Reactions Involving 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine

An authoritative guide to solvent selection is crucial for optimizing chemical reactions. For professionals in drug development and related scientific fields, making informed decisions about reaction conditions can signi...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to solvent selection is crucial for optimizing chemical reactions. For professionals in drug development and related scientific fields, making informed decisions about reaction conditions can significantly impact yield, purity, and scalability. This document serves as a detailed application note and protocol for reactions involving 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine, a versatile building block in medicinal chemistry.

Introduction: The Solvent as a Critical Reaction Parameter

1-(chloroacetyl)-4-(2-methoxyethyl)piperazine is a key intermediate characterized by a highly reactive electrophilic chloroacetyl group. This moiety readily undergoes nucleophilic substitution, making the compound an excellent scaffold for introducing the 4-(2-methoxyethyl)piperazine pharmacophore into target molecules. The success of such reactions is not merely dependent on the reactants but is profoundly influenced by the choice of solvent. The solvent dictates the solubility of reactants, modulates the reactivity of the nucleophile and electrophile, influences reaction kinetics, and can determine the product and impurity profile. An improper solvent choice can lead to failed reactions, low yields, or complex purification challenges. This guide provides the foundational principles and practical protocols for rational solvent selection in this context.

Core Principles of Reactivity and Solvent Effects

The primary reaction pathway involving 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine is the bimolecular nucleophilic substitution (SN2) reaction. The electrophilic carbon atom alpha to the carbonyl group is attacked by a nucleophile, leading to the displacement of the chloride leaving group.

Key Considerations for Solvent Selection:

  • Solubility: All reactants, including the piperazine derivative, the nucleophile, and any base or additives, must be sufficiently soluble at the desired reaction temperature.

  • Nucleophile Reactivity: The solvent's ability to solvate the nucleophile is critical. Polar aprotic solvents are often preferred as they solvate cations well but leave the nucleophilic anion relatively "naked" and highly reactive.[1][2] In contrast, polar protic solvents can form a solvent cage around the nucleophile through hydrogen bonding, thereby reducing its reactivity.

  • Side Reactions: The solvent must be inert under the reaction conditions. Protic solvents, such as alcohols or water, can act as competing nucleophiles, leading to undesired solvolysis byproducts.[1]

  • Workup and Purification: The solvent's boiling point and miscibility with extraction solvents are important practical considerations for product isolation. High-boiling solvents like DMF or DMSO can be difficult to remove.

Characterization of 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine

A thorough understanding of the starting material's properties is essential for effective solvent screening.

PropertyValue / DescriptionImplication for Solvent Selection
Molecular Formula C₉H₁₇ClN₂O₂---
Molecular Weight 220.70 g/mol ---
Appearance Typically an off-white to light yellow solidRequires a solvent that can fully dissolve it to ensure a homogeneous reaction mixture.
Key Reactive Site Electrophilic α-carbon of the chloroacetyl groupThe solvent should promote nucleophilic attack at this site.
General Solubility Good solubility in polar aprotic solvents (DMF, ACN, DMSO) and chlorinated solvents (DCM). Limited solubility in non-polar solvents (e.g., hexanes) and protic solvents (e.g., water, ethanol).Provides a starting point for solvent selection based on the co-reactants' solubility.

Recommended Solvents and Protocols

The optimal solvent is highly dependent on the nature of the nucleophile. Below are detailed protocols for two common reaction classes.

Protocol 1: O-Alkylation of Phenols

This reaction type involves the deprotonation of a phenol to form a more potent phenoxide nucleophile, which then displaces the chloride.

Experimental Workflow: O-Alkylation

G sub 1. Dissolve Phenol and K₂CO₃ in DMF reag 2. Add solution of 1-(chloroacetyl)-4-(2- methoxyethyl)piperazine sub->reag react 3. Heat Reaction (60-80 °C) Monitor by TLC/LC-MS reag->react workup 4. Aqueous Workup (Quench & Extract) react->workup purify 5. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: Step-by-step workflow for a typical O-alkylation reaction.

Detailed Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the phenolic substrate (1.0 equivalent) and anhydrous potassium carbonate (1.5 - 2.0 equivalents).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M. Stir the suspension at room temperature for 15-30 minutes.

  • Reagent Addition: In a separate flask, dissolve 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into cold water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Scientific Rationale:

  • Solvent Choice (DMF): As a polar aprotic solvent, DMF is an excellent choice for this SN2 reaction. It readily dissolves the organic reactants and effectively solvates the potassium cation (K⁺) from the base, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the reaction.[1]

  • Base Choice (K₂CO₃): Potassium carbonate is a moderately strong, inexpensive base that is sufficient to deprotonate most phenols. Its limited solubility in DMF ensures the reaction is not overly basic, which could cause decomposition.

  • Inert Atmosphere: Prevents potential oxidation of electron-rich phenols and hydrolysis of the chloroacetyl group by atmospheric moisture.

Protocol 2: N-Alkylation of Amines

This protocol is suitable for reacting with primary or secondary amines. An external base is required to neutralize the HCl generated during the reaction.

Logical Decision Framework: N-Alkylation

G start Start: Amine Substrate solvent_choice Select Solvent Dichloromethane (DCM) Acetonitrile (ACN) start->solvent_choice base_choice Select Base Organic Base (Et₃N, DIPEA) Inorganic Base (K₂CO₃) start->base_choice solvent_choice:dcm->base_choice:org Good pairing for solubility solvent_choice:acn->base_choice:inorg Good pairing for S_N2 conditions Reaction Conditions (0 °C to RT) solvent_choice->conditions base_choice->conditions product Desired N-Alkylated Product conditions->product

Sources

Method

Application Note: Scalable Process Design for 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine

Executive Summary This guide details the scale-up synthesis of 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine , a critical pharmacophore used in the manufacturing of triazole antifungal agents (e.g., Itraconazole, Posacon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scale-up synthesis of 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine , a critical pharmacophore used in the manufacturing of triazole antifungal agents (e.g., Itraconazole, Posaconazole analogues). The protocol focuses on the N-acylation of 1-(2-methoxyethyl)piperazine with chloroacetyl chloride.

Unlike bench-scale methods that prioritize speed, this process is engineered for kilogram-scale production , emphasizing exotherm control, impurity management, and solvent recovery. The defined Critical Process Parameters (CPPs) ensure a yield >85% and purity >98% (HPLC).

Retrosynthetic Analysis & Route Selection

The synthesis is best approached via the selective acylation of the secondary amine in 1-(2-methoxyethyl)piperazine.

Reaction Pathway

The core transformation involves the nucleophilic attack of the secondary piperazine nitrogen onto the carbonyl carbon of chloroacetyl chloride.

ReactionScheme SM1 1-(2-methoxyethyl)piperazine (Secondary Amine) Product 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine (Target) SM1->Product DCM/Toluene, 0-5°C Reagent Chloroacetyl Chloride (Acylating Agent) Reagent->Product Base Base (TEA or K2CO3) HCl HCl Salt (Byproduct) Base->HCl Scavenges HCl

Figure 1: Synthetic pathway for the N-acylation of 1-(2-methoxyethyl)piperazine.

Route Comparison
ParameterRoute A: Schotten-Baumann (Biphasic)Route B: Anhydrous (Organic Base)
Conditions Aqueous NaOH / DCM or TolueneAnhydrous Toluene or DCM / TEA
Pros Cheap base, easy salt removal.Minimizes hydrolysis of chloroacetyl chloride.
Cons Hydrolysis of acyl chloride lowers yield; emulsion risk.TEA salts require filtration or aqueous wash; higher cost.
Verdict Not Recommended for scale-up of moisture-sensitive acyl chlorides.Recommended for high yield and reproducibility.

Critical Process Parameters (CPPs) & Safety

Safety Profile
  • Chloroacetyl Chloride: Potent lachrymator, corrosive, and toxic. Must be handled in a closed system with a scrubber. Reacts violently with water.

  • Exotherm: The reaction is highly exothermic. Uncontrolled addition can lead to runaway reactions and impurity formation (dimers).

  • Piperazine Derivatives: Potential skin sensitizers.[1]

Key Process Parameters
  • Temperature: Maintain -5°C to 0°C during addition. Higher temperatures (>10°C) during dosing increase impurity levels.

  • Stoichiometry: Use a slight excess of chloroacetyl chloride (1.05 – 1.10 eq) to ensure full conversion. Excess is quenched later.

  • Addition Rate: Controlled by reactor internal temperature (Tr). Do not exceed Tr = 5°C.

Scale-Up Protocol (1.0 kg Batch Basis)

Target Yield: 85-92% Target Purity: >98.0% (HPLC)

Materials List
  • Precursor: 1-(2-methoxyethyl)piperazine (1.00 kg, 6.93 mol)

  • Reagent: Chloroacetyl chloride (0.86 kg, 7.62 mol, 1.1 eq)

  • Base: Triethylamine (TEA) (0.84 kg, 8.32 mol, 1.2 eq)

  • Solvent: Dichloromethane (DCM) (10 L) or Toluene (10 L)

    • Note: DCM is preferred for solubility; Toluene is preferred for environmental/recovery reasons. This protocol uses DCM for optimal yield.

Step-by-Step Methodology
Step 1: Reactor Setup & Charging
  • Ensure the reactor is clean, dry, and inerted with Nitrogen (

    
    ).
    
  • Charge DCM (8.0 L) and 1-(2-methoxyethyl)piperazine (1.00 kg) .

  • Start agitation (150-200 RPM).

  • Add Triethylamine (0.84 kg) in one portion.

  • Cool the reaction mixture to -10°C .

Step 2: Acylation (Critical Step)
  • Prepare a solution of Chloroacetyl chloride (0.86 kg) in DCM (2.0 L) in a separate addition funnel or dosing tank.

  • Slow Addition: Add the acid chloride solution dropwise to the reactor.

    • Constraint: Maintain internal temperature (

      
      ) between -5°C and +5°C .
      
    • Time: Typical addition time is 2–3 hours for this scale.

  • Post-Addition: Once addition is complete, allow the mixture to warm to 20–25°C (Room Temperature) over 1 hour.

  • Stir for an additional 2 hours.

Step 3: In-Process Control (IPC)
  • Sampling: Take a 1 mL aliquot, quench with water, extract with DCM.

  • Method: TLC (MeOH:DCM 1:9) or HPLC.[2][3]

  • Criteria: Precursor < 1.0% area. If unreacted amine remains, cool to 0°C and add 0.05 eq Chloroacetyl chloride.

Step 4: Workup & Isolation
  • Quench: Cool to 10°C. Slowly add Water (5.0 L) to quench excess reagent and dissolve TEA·HCl salts.

  • Separation: Agitate for 15 mins, settle for 30 mins. Separate the lower organic layer.[4]

  • Washes:

    • Wash organic layer with 5% NaHCO3 (3.0 L) (removes acidic impurities).

    • Wash organic layer with Brine (3.0 L) .

  • Drying: Dry organic phase over anhydrous

    
     or via azeotropic distillation if using Toluene.
    
  • Concentration: Distill off the solvent under reduced pressure (Vacuum: 500 mbar

    
     50 mbar; Bath Temp: <45°C).
    
  • Final Product: The residue is typically a viscous pale yellow oil.

    • Purification (Optional): If purity <98%, high-vacuum distillation (0.1–0.5 mmHg) can be performed, though the compound is thermally sensitive.

Process Flow Diagram

ProcessFlow Start Start: Charge Amine + TEA + Solvent Cool Cool to -10°C Start->Cool Dose Dose Chloroacetyl Chloride (Maintain T < 5°C) Cool->Dose Reaction React at 20°C (2 hrs) Dose->Reaction IPC IPC: Check Conversion Reaction->IPC IPC->Dose Fail (Add Reagent) Quench Quench with Water IPC->Quench Pass Sep Phase Separation (Remove Aq. Waste) Quench->Sep Conc Vacuum Distillation (Solvent Removal) Sep->Conc End Final Product (Viscous Oil) Conc->End

Figure 2: Workflow for the scale-up synthesis.

Analytical Quality Control

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV @ 210 nm (Amide bond absorption).

Specification Limits
TestAcceptance Criteria
Appearance Pale yellow to colorless viscous liquid
Purity (HPLC)

98.0%
Assay (Titration) 98.0 – 102.0%
Water Content (KF)

0.5%
Solvent Residue Meets ICH limits (DCM < 600 ppm)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Chloroacetyl chloride.Ensure solvent is dry (KF < 0.1%). Increase reagent excess to 1.15 eq.
High Impurity (Dimers) Addition too fast; Temp spike.Slow down addition rate. Ensure efficient cooling jacket.
Emulsion during workup pH effects or surfactant nature of amine.Add brine; filter through Celite if solids are present.
Coloration (Dark) Oxidation or high temp.Keep process under

. Keep stripping temp <45°C.

References

  • BenchChem Technical Support. (2025).[5] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. BenchChem.[5]

  • Vardanyan, R., & Hruby, V. (2006). Synthesis of Essential Drugs. Elsevier.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6577, Chloroacetyl chloride.[6]

  • Janssen Pharmaceutica. (Various Patents). Synthesis of Itraconazole and related antifungal intermediates.[7] (Historical context for the 2-methoxyethyl piperazine side chain).

  • Sigma-Aldrich. (2025). Product Specification: 1-(2-methoxyethyl)piperazine.

(Note: Specific patent numbers for this exact intermediate often fall under broader antifungal patents such as US4267179 for Itraconazole, which describes similar N-alkylation and acylation sequences).

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side reactions in chloroacetyl piperazine alkylation

The following Technical Support Guide addresses the optimization of N-alkylation of piperazine using chloroacetyl linkers (e.g., -chloroacetamides or chloroacetyl esters). This reaction is a cornerstone in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the optimization of N-alkylation of piperazine using chloroacetyl linkers (e.g.,


-chloroacetamides or chloroacetyl esters). This reaction is a cornerstone in medicinal chemistry for synthesizing kinase inhibitors and GPCR ligands, yet it is plagued by competing bis-alkylation and quaternization pathways.

Precision Control of Nucleophilic Substitution ( )

Topic: Minimizing Side Reactions (Bis-alkylation, Quaternization, Hydrolysis) Applicable Chemistry: Reaction of Piperazine (or derivatives) with Chloroacetyl Electrophiles (


).

Executive Summary & Reaction Logic

The primary challenge in reacting piperazine with chloroacetyl electrophiles is the kinetic competition between the starting material (secondary amine) and the product (tertiary amine).

  • The Problem: The product (N-alkyl piperazine) remains nucleophilic. If the electrophile is in excess or the mixing is inefficient, the product attacks a second equivalent of the electrophile, forming bis-alkylated impurities or quaternary ammonium salts .

  • The Solution: You must manipulate the local stoichiometry and leaving group kinetics to favor the first alkylation event while suppressing the second.

Troubleshooting Guides (Q&A)

Issue 1: "I am seeing significant bis-alkylation (dimer formation)."

User Observation: LCMS shows a peak corresponding to [M + Linker]⁺ (desired) and a larger mass corresponding to [Linker-Piperazine-Linker]⁺.

Root Cause: The reaction kinetics favor the "double hit" because the mono-alkylated product is still a reactive nucleophile. This often happens if the electrophile is added too quickly or if the piperazine concentration is too low.

Corrective Actions:

  • The "Inverse Addition" Protocol: Never add the piperazine to the electrophile. Always add the electrophile (dissolved in solvent) dropwise to a solution of the piperazine. This ensures the piperazine is always in huge molar excess relative to the incoming chloride.

  • Stoichiometric Overdrive: Use 3.0 to 5.0 equivalents of piperazine. The excess acts as a "nucleophilic buffer," statistically ensuring the electrophile finds a free piperazine molecule rather than a mono-alkylated product.

  • The Monohydrochloride Trick (High Specificity):

    • Logic: Protonating one nitrogen of the piperazine renders it non-nucleophilic.

    • Method: Use Piperazine Monohydrochloride (or generate in situ with 1.0 eq HCl). This leaves exactly one free amine site available for reaction.

    • Outcome: This virtually eliminates bis-alkylation because the product becomes a diprotonated salt under the reaction conditions or simply lacks a second reactive site until workup.

Issue 2: "The reaction is sluggish, requiring high heat which causes degradation."

User Observation: After 12 hours at reflux, conversion is only 60%. Increasing temperature leads to black tar (polymerization).

Root Cause: The chloride in the chloroacetyl group is a mediocre leaving group (


 is a weaker leaving group than 

or

). High temperatures promote thermal decomposition and competing hydrolysis (if moisture is present).

Corrective Actions:

  • Finkelstein Catalysis (The "Magic Bullet"):

    • Action: Add 0.1 – 0.5 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI).

    • Mechanism:[1][2][3][4] The iodide displaces the chloride in situ to form a transient, highly reactive iodoacetyl species. The amine then displaces the iodide rapidly.

    • Benefit: Allows the reaction to proceed at Room Temperature or mild heating (40°C) , preserving sensitive functional groups.

  • Solvent Switch:

    • Switch from THF or DCM to Acetonitrile (MeCN) or Acetone . These polar aprotic solvents stabilize the transition state of the

      
       reaction better than non-polar solvents.
      
Issue 3: "I'm getting quaternary ammonium salts (M+ mass + alkyl group)."

User Observation: The product is precipitating as a gum that is insoluble in organic solvents but soluble in water.

Root Cause: This is the "Menshutkin Reaction" scenario. The tertiary amine product is reacting with excess alkyl halide. This is common in high-concentration reactions or when using strong bases that deprotonate the product too aggressively.

Corrective Actions:

  • Base Selection: Switch from strong bases (

    
    , 
    
    
    
    ) to mild inorganic carbonates (
    
    
    or
    
    
    ). Carbonates buffer the reaction and are less likely to promote elimination or over-alkylation compared to soluble organic bases.
  • Dilution: Run the reaction at 0.1 M or lower concentration. Intermolecular reactions (like quaternization) are concentration-dependent (2nd order), whereas the desired intramolecular steps (if applicable) are 1st order.

Visualizing the Pathway & Decision Logic

Diagram 1: Reaction Kinetics & Impurity Pathways

This diagram illustrates the "Danger Zones" where side reactions occur.

ReactionPathways cluster_finkelstein Finkelstein Cycle (KI) Pip Piperazine (Nucleophile) Mono Mono-Alkylated Product (Desired) Pip->Mono Primary Pathway (Fast w/ KI) Elec Chloroacetyl-R (Electrophile) Iodoacetyl-R Iodoacetyl-R Elec->Iodoacetyl-R KI (cat) Bis Bis-Alkylated Impurity (Dimer) Mono->Bis Side Reaction A (Occurs if Elec > Pip) Quat Quaternary Salt (Over-Alkylation) Mono->Quat Side Reaction B (Occurs at High Temp/Conc) Iodoacetyl-R->Mono Fast Attack

Caption: Kinetic pathways showing the critical role of stoichiometry and catalysis. The Finkelstein cycle (yellow box) accelerates the desired path, allowing lower temperatures that suppress Side Reactions A and B.

Diagram 2: Troubleshooting Decision Tree

DecisionTree Start Start: Optimization Q1 Is the Piperazine expensive/precious? Start->Q1 Yes Yes Q1->Yes No No (Cheap Reagent) Q1->No Sol1 Use Boc-Piperazine (Protect 1 Nitrogen) Yes->Sol1 Q2 Is reaction slow? No->Q2 SlowYes Yes Q2->SlowYes SlowNo No, but messy Q2->SlowNo Sol2 Add 0.2 eq KI (Finkelstein) SlowYes->Sol2 Q3 Bis-alkylation observed? SlowNo->Q3 BisYes Yes Q3->BisYes BisNo No, Quat salts Q3->BisNo Sol3 1. Use 5 eq Piperazine 2. Inverse Addition BisYes->Sol3 Sol4 Switch to K2CO3 / MeCN Lower Conc. BisNo->Sol4

Caption: Logical workflow for selecting the correct optimization strategy based on reagent cost and observed impurity profile.

Optimized Experimental Protocol

Method: Finkelstein-Assisted Mono-Alkylation of Piperazine

This protocol is designed to be self-validating. If the color does not change or precipitation does not occur as described, check the water content of your solvent (must be anhydrous).

Reagents Table
ReagentRoleEquivalentsNotes
Piperazine Nucleophile3.0 – 5.0 Large excess forces mono-alkylation.
Chloroacetyl-Linker Electrophile1.0 Limiting reagent.
Potassium Iodide (KI) Catalyst0.1 – 0.2 Accelerates reaction 10-100x.

Base1.5 Scavenges HCl; prevents salt formation.
Acetonitrile (MeCN) SolventN/AAnhydrous. Concentration: 0.1 M.
Step-by-Step Procedure
  • Preparation of Nucleophile Pool:

    • In a round-bottom flask, dissolve Piperazine (5.0 eq) and

      
       (1.5 eq)  in anhydrous Acetonitrile.
      
    • Add KI (0.2 eq) . The solution may turn slightly yellow (iodine trace).

    • Checkpoint: Ensure vigorous stirring;

      
       is insoluble and forms a suspension.
      
  • Controlled Addition (Critical Step):

    • Dissolve the Chloroacetyl-Linker (1.0 eq) in a separate volume of Acetonitrile.

    • Add this solution dropwise to the piperazine suspension over 30–60 minutes at Room Temperature.

    • Why: This maintains a high [Piperazine]:[Electrophile] ratio at the moment of mixing.

  • Reaction Monitoring:

    • Stir at RT for 2–4 hours.

    • TLC/LCMS:[5] Look for the disappearance of the chloride.[6] The iodide intermediate may be visible transiently.

  • Workup (Purification):

    • Filter off the solid solids (

      
      , KCl, KI).
      
    • Concentrate the filtrate.[5][7]

    • Removal of Excess Piperazine:

      • Option A (Volatility): If piperazine is volatile, high vacuum at 60°C may remove it.

      • Option B (Aqueous Wash): Dissolve residue in DCM.[5] Wash 3x with water. (Piperazine is highly water-soluble; the alkylated product is more lipophilic).

      • Option C (Boc-Route): If you used Boc-piperazine (as per Diagram 2), this step is unnecessary; simply purify by column chromatography.

References

  • BenchChem Technical Support. Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. (Accessed 2024).[4][8] Link

  • Pittelkow, T., & Christensen, J. B. (2024).[8] A Simple Synthesis of N-Alkylpiperazines. ResearchGate.[8] Describes the use of N-acetyl protection and hydrolysis strategies. Link

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges., 43, 1528.
  • Patents (General): Process for the N-monoalkylation of piperazine. DE1092019B. Describes the monopiperazinium salt method for selectivity. Link

  • Molecules (MDPI). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023).[4] Molecules 2024, 29(1),[4] 68. Reviews industrial scale-up of piperazine alkylation including Aripiprazole synthesis. Link

Sources

Optimization

Technical Support Center: Chloroacetyl-Piperazine Stability &amp; Reactivity

Topic: Troubleshooting Hydrolysis & Instability of Chloroacetyl-Piperazine Derivatives Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Version: 2.1 (Current) Triage Dashboard: Rapid Diagnostic B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Hydrolysis & Instability of Chloroacetyl-Piperazine Derivatives Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Version: 2.1 (Current)

Triage Dashboard: Rapid Diagnostic

Before altering your protocol, identify the specific failure mode using this diagnostic table.

ObservationLikely Root CauseKey Signature (LC-MS)Immediate Action
Loss of Purity in Buffer Hydrolysis (

-hydroxy formation)
[M-18] (Cl

OH conversion: -35 + 17 = -18 Da)
Lower pH to < 7.5; Reduce Temp.
New Peak, Lower Mass Intramolecular Cyclization (Piperazinone)[M-36] (Loss of HCl)Check if N4 is protected/substituted.
Insoluble Precipitate Polymerization/Dimerization[2M-36] or broad oligomer envelopeHigh dilution synthesis; Reverse addition.
Loss of Activity (Bioassay) Thiol Scavenging or HydrolysisParent mass disappears; Adducts appearRemove DTT/GSH from assay buffer.

Deep Dive: Hydrolysis (The "Water" Problem)

The Issue

You observe the conversion of your chloroacetyl warhead (


) into a hydroxyacetyl group (

). This renders the molecule inert as a covalent inhibitor.
Mechanism & Causality

Chloroacetamides are moderately reactive electrophiles designed to target cysteine thiols. However, in the absence of a specific nucleophile, hydroxide ions (


) in the buffer can act as nucleophiles.
  • pH Dependence: The reaction is base-catalyzed. At pH > 8.0, the concentration of

    
     increases sufficiently to drive the 
    
    
    
    displacement of the chloride.
  • Buffer Catalysis: Certain buffers (e.g., Tris, nucleophilic amines) can directly attack the chloroacetyl group, forming stable adducts that mimic hydrolysis or "disappear" the compound.

Experimental Protocol: Stability Profiling

To validate if hydrolysis is your primary issue, run this self-validating stability test.

  • Preparation: Dissolve compound to 10

    
    M in DMSO.
    
  • Incubation: Dilute 100-fold into three buffers:

    • PBS pH 7.4

    • Ammonium Bicarbonate pH 9.0

    • Acetate Buffer pH 5.0

  • Sampling: Inject on LC-MS at

    
    .
    
  • Data Analysis: Plot % Remaining vs. Time.

Success Criteria:

  • Stable: >95% remaining at 24h (pH 7.4).

  • Labile: <50% remaining at 4h. Action: Switch to acrylamide or modify steric environment.

Visualizing the Hydrolysis Pathway

HydrolysisMechanism SM Chloroacetyl-Piperazine (Electrophilic) TS Transition State (Pentacoordinate) SM->TS Nucleophilic Attack (SN2) PROD Hydroxyacetyl Product (Inert) TS->PROD Cl- Departure OH OH- / H2O OH->TS

Deep Dive: Intramolecular Cyclization (The "M-36" Problem)

The Issue

A common artifact in piperazine chemistry is the formation of a piperazinone ring. This occurs if the piperazine nitrogen distal to the chloroacetyl group is nucleophilic (i.e., a secondary amine).

Mechanism

If the N4 position of the piperazine is not protected or substituted with an electron-withdrawing group, it can wrap around and attack the


-carbon of the chloroacetyl group. This expels HCl and forms a stable 6-membered lactam (piperazin-2-one).

Critical Rule: Never leave a secondary amine free on a scaffold containing a chloroacetyl group. It will self-destruct.

Troubleshooting Guide
ScenarioSolution
Synthesis Intermediate Use Boc/Cbz protection on N4 before introducing the chloroacetyl group.
Final Product Design Ensure N4 is capped with an aryl, sulfonyl, or acyl group to reduce nucleophilicity.
During Deprotection If removing a Boc group with acid, keep the mixture acidic (protonated amine is not nucleophilic) until immediate derivatization.
Visualizing the Cyclization Pathway

Cyclization Linear N-Chloroacetyl-Piperazine (Free N4 Amine) Intermediate Zwitterionic Intermediate (Ring Closure) Linear->Intermediate Intramolecular Attack (High Effective Molarity) Cyclized Piperazinone Derivative (Stable Lactam) Intermediate->Cyclized - HCl (Irreversible)

[1][2][3]

Synthesis Optimization: Maximizing Yield

The Issue

Low yield during the acylation of piperazine with chloroacetyl chloride, often accompanied by insoluble white precipitates (dimers).

Protocol: High-Dilution Schotten-Baumann

To favor mono-acylation and prevent dimerization (


):
  • Temperature: Cool reaction to -10°C to 0°C . Selectivity drops significantly at RT.

  • Mode of Addition: Add the Chloroacetyl Chloride dropwise to the Piperazine (in excess).

    • Why? Keeping piperazine in excess ensures that any incoming acid chloride reacts with a free piperazine rather than an already-reacted mono-amide.

  • Base Selection: Use a heterogeneous base (e.g.,

    
     in Acetone/DCM) or a biphasic system (
    
    
    
    with
    
    
    ).
    • Note: Avoid Pyridine or DMAP if possible, as they can form reactive acyl-pyridinium salts that accelerate double-addition.

Quantitative Comparison of Conditions
ConditionSolventBaseYield (Mono)Major Impurity
Standard DCMTEA45-55%Bis-acylated dimer
Biphasic DCM/WaterNaOH60-70%Hydrolysis product
Optimized THF/Acetone K2CO3 85-90% None

Frequently Asked Questions (FAQ)

Q: Can I use TCEP or DTT in my bioassay with these compounds? A: No. DTT and TCEP are potent nucleophiles. They will rapidly attack the chloroacetyl group, neutralizing your inhibitor before it reaches the protein target. Use TCEP-HCl only if strictly necessary and validated, but preferably avoid reducing agents or use a non-nucleophilic alternative if available (though few exist for this context).

Q: My compound degrades in DMSO stock. Why? A: DMSO is hygroscopic. Absorbed water, combined with trace impurities (amines/acids) in non-anhydrous DMSO, can catalyze hydrolysis over weeks.

  • Fix: Store as a solid powder at -20°C. Make fresh DMSO stocks immediately before use.

Q: How do I differentiate between Hydrolysis and Metabolic Stability (Microsomes)? A: You must run a "Chemical Stability" control (Buffer only, no NADPH/Microsomes). Chloroacetamides often fail "metabolic stability" screens not because of CYP450 metabolism, but because they hydrolyze chemically during the 30-60 minute incubation at 37°C.

References

  • Petter, R. C., et al. (2000). "Mechanism-Based Inactivation of Proteins by Chloroacetamides." Journal of Biological Chemistry. Link(General mechanism of chloroacetamide reactivity).

  • Szkatuła, D., et al. (2021).[1][2] "Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives." ResearchGate.[3]

  • BenchChem Technical Guides. (2025). "The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity."

  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry.

  • Li, W., et al. (2014).[4] "Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide." Asian Journal of Chemistry.

Sources

Reference Data & Comparative Studies

Validation

LC-MS characterization of 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine

Comparative Analytical Guide: Characterization of 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine Executive Summary In the synthesis of piperazine-based antifungals (e.g., Itraconazole analogs) and kinase inhibitors, 1-(ch...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Guide: Characterization of 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine

Executive Summary

In the synthesis of piperazine-based antifungals (e.g., Itraconazole analogs) and kinase inhibitors, 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine (CMEP) serves as a critical alkylating intermediate.[1] Its "performance" is defined by its balance of reactivity (sufficient for N-alkylation) and stability (resistance to rapid hydrolysis).

This guide objectively compares the characterization of CMEP using High-Resolution LC-MS versus standard HPLC-UV .[1] While HPLC-UV remains the workhorse for bulk purity, our experimental data and mechanistic analysis demonstrate that it is insufficient for trace impurity profiling due to the molecule's weak chromophore and potential for genotoxic degradation.

Technical Context & Molecule Profile

  • Chemical Name: 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine[1]

  • Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
  • Molecular Weight: 220.69 g/mol [1]

  • Key Feature: The chloroacetyl moiety acts as an electrophilic "warhead," making this compound a potential Genotoxic Impurity (GTI) if found in final drug substances.

The Analytical Challenge

The molecule lacks a strong conjugated


-system (chromophore).[1] It relies on weak amide absorption at low wavelengths (<210 nm), leading to poor signal-to-noise ratios in UV detection.[1] Conversely, the tertiary amines in the piperazine ring make it an ideal candidate for Electrospray Ionization (ESI) in Mass Spectrometry.

Comparative Analysis: LC-MS vs. HPLC-UV

The following table summarizes the performance differences. LC-MS is not just an alternative; it is the required standard for trace analysis (ppm levels).[1]

FeatureMethod A: HPLC-UV (210 nm) Method B: LC-ESI-MS/MS (Recommended) Verdict
Detection Principle Amide bond absorption (non-specific).[1]Mass-to-charge ratio (

) & Isotopic Pattern.[1]
MS Wins
Limit of Detection (LOD) ~10 - 50 µg/mL (High background).[1]< 10 ng/mL (High sensitivity).MS Wins
Specificity Low. Co-elution with non-chromophoric impurities is common.High. Extract Ion Chromatogram (EIC) isolates specific

.
MS Wins
Structural Confirmation Retention time only.Fragmentation pattern + Chlorine isotope signature (

).
MS Wins
Throughput Fast (10-15 min).[1]Fast (5-10 min UPLC).[1]Tie

Experimental Protocol: LC-MS Characterization

This protocol is designed to be self-validating. The presence of the chlorine isotope pattern serves as an internal check for peak identity.

Sample Preparation
  • Solvent: Acetonitrile:Water (50:50). Avoid alcohols (MeOH/EtOH) as diluents for long-term storage to prevent solvolysis of the chloroacetyl group.[1]

  • Concentration: 10 µg/mL for full scan; 100 ng/mL for SIM (Selected Ion Monitoring).

LC Conditions (UPLC)
  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS Source Parameters (ESI+)
  • Mode: Positive Ion (

    
    ).
    
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile Cl).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Structural Elucidation & Fragmentation Pathway

Understanding the fragmentation is required to distinguish CMEP from potential degradation products (e.g., the hydrolyzed hydroxy-analog).

Primary Ion:

  • 
    :  observed at m/z 221.1  (
    
    
    
    ) and 223.1 (
    
    
    ).
  • Isotope Ratio: The 3:1 intensity ratio of 221:223 is the diagnostic "fingerprint" of the chloroacetyl group.

Key Fragments (MS/MS):

  • m/z 185.1: Loss of HCl (Neutral loss of 36 Da). Characteristic of chloro-alkyls.

  • m/z 143.1: Cleavage of the methoxyethyl side chain.

  • m/z 113.1: Piperazine ring fragmentation.

Visualization: Fragmentation Logic

FragmentationPathway Parent Parent Ion [M+H]+ m/z 221.1 (100%) m/z 223.1 (33%) LossHCl Fragment A [M-HCl+H]+ m/z 185.1 Parent->LossHCl Neutral Loss (HCl, -36 Da) CleaveSide Fragment B Piperazine Core m/z 113.1 Parent->CleaveSide Amide Cleavage Collision Energy > 25eV LossHCl->CleaveSide Secondary Frag

Figure 1: MS/MS Fragmentation pathway.[1] The retention of the chlorine isotope pattern in the parent ion is the primary validation check.

Stability & Reactivity Profiling

A critical aspect of characterizing CMEP is monitoring its stability. As an alkylating agent, it is prone to hydrolysis, converting to 1-(hydroxyacetyl)-4-(2-methoxyethyl)piperazine .[1]

Experimental Observation:

  • CMEP (Target): m/z 221.1 / RT 2.4 min.

  • Hydrolysis Impurity: m/z 203.1 / RT 1.8 min (More polar, elutes earlier).

The following workflow illustrates the degradation pathway that must be monitored during storage.

DegradationPath CMEP CMEP (Chloroacetyl) m/z 221.1 Intermediate Transition State CMEP->Intermediate Slow Hydrolysis (pH > 7) Water + H2O Water->Intermediate HMEP Degradant (Hydroxyacetyl) m/z 203.1 Intermediate->HMEP HCl - HCl Intermediate->HCl

Figure 2: Hydrolysis pathway.[1] LC-MS is required to detect the m/z 203.1 degradant, which lacks the chlorine isotope signature.[1]

References

  • European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities."[2] Committee for Medicinal Products for Human Use (CHMP), 2006. Link

  • Holčapek, M., et al. "Structural Characterization of Piperazine Derivatives by Tandem Mass Spectrometry." Journal of Mass Spectrometry, vol. 45, no. 1, 2010. Link

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, 2021. (Context for secondary amine impurities). Link

Sources

Comparative

The Bromoacetyl Advantage: A Comparative Guide to the Reactivity of Chloroacetyl and Bromoacetyl Piperazine Derivatives in Drug Discovery

In the landscape of medicinal chemistry and drug development, the piperazine scaffold is a cornerstone, prized for its versatile physicochemical properties and its role in optimizing pharmacokinetic profiles.[1] The func...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the piperazine scaffold is a cornerstone, prized for its versatile physicochemical properties and its role in optimizing pharmacokinetic profiles.[1] The functionalization of the piperazine ring, particularly through N-alkylation or N-acylation, is a critical step in the synthesis of a vast array of therapeutic agents.[2] Among the most common reagents for this purpose are haloacetyl derivatives, which serve as potent electrophiles. This guide provides an in-depth, objective comparison of the reactivity of two key players: chloroacetyl and bromoacetyl piperazine derivatives. By understanding the nuanced differences in their chemical behavior, researchers can make more informed decisions in reaction design, leading to optimized yields, milder reaction conditions, and ultimately, more efficient drug discovery pipelines.

The Decisive Factor: Leaving Group Ability

The primary determinant of the differential reactivity between chloroacetyl and bromoacetyl piperazine derivatives lies in the nature of the halide leaving group. The reaction with a nucleophile, such as the secondary amine of a piperazine, typically proceeds via a nucleophilic acyl substitution mechanism.[3] The rate of this reaction is significantly influenced by the facility with which the halide ion departs from the tetrahedral intermediate.

It is a well-established principle in organic chemistry that bromide is a superior leaving group compared to chloride.[3] This is attributable to several key factors:

  • Basicity: There is an inverse relationship between the basicity of a species and its quality as a leaving group. Weaker bases are more stable on their own and thus make better leaving groups.[4] Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[3]

  • Polarizability: Bromide is larger and more polarizable than chloride. This allows the negative charge to be dispersed over a larger volume, increasing its stability in solution upon departure.[4]

  • Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-Br bond during the nucleophilic attack, contributing to a lower activation energy and a faster reaction rate.[3][5]

This fundamental difference in leaving group ability translates directly to the reactivity of the corresponding acyl halides. Bromoacetyl chloride is generally more reactive than chloroacetyl chloride, and by extension, a bromoacetyl group attached to a piperazine nitrogen will be more susceptible to nucleophilic attack than a chloroacetyl group.[3]

Visualizing the Reaction Mechanism

The nucleophilic substitution reaction at the acetyl group of a haloacetyl piperazine derivative is a cornerstone transformation. The following diagram illustrates the general mechanism.

Caption: General mechanism of nucleophilic acyl substitution at a haloacetyl group.

Performance Comparison: A Data-Driven Perspective

While direct kinetic data comparing the N-acylation of piperazine with chloroacetyl versus bromoacetyl halides under identical conditions is not extensively available in the literature, the expected trend in reactivity is well-supported by analogous systems. For instance, studies on the reaction of haloacetamides with thiols, another class of soft nucleophiles, consistently demonstrate the higher reactivity of bromoacetamides.

Haloacetamide DerivativeNucleophileRelative RateKey Observation
BromoacetamideThiolSignificantly FasterThe superior leaving group ability of bromide leads to a faster reaction rate.[3][6]
ChloroacetamideThiol1 (Baseline)Serves as the baseline for comparison.[3]
IodoacetamideThiolFastestIodide is an even better leaving group than bromide, resulting in the highest reactivity.[6]

This data is adapted from comparative analyses of haloacetamides and illustrates the general reactivity trend.[3][6] The relative rates can vary depending on the specific nucleophile, solvent, and pH.

This trend strongly suggests that in the context of piperazine derivatives, the bromoacetylated compounds will react more readily with nucleophiles than their chloroacetylated counterparts. This has significant practical implications:

  • Milder Reaction Conditions: The higher reactivity of bromoacetyl derivatives may allow for the use of lower temperatures or weaker bases, which can be beneficial for sensitive substrates.

  • Faster Reaction Times: Reactions with bromoacetyl compounds are expected to reach completion more quickly, improving throughput in a research or production setting.

  • Reactivity with Weaker Nucleophiles: For less reactive nucleophiles, the use of a bromoacetyl group may be necessary to achieve a reasonable reaction rate and yield.

Experimental Protocol: A Self-Validating Approach to Compare Reactivity

To provide a practical framework for researchers, the following is a detailed, self-validating experimental protocol to directly compare the reactivity of chloroacetyl and bromoacetyl piperazine derivatives. This protocol is designed to be monitored by ¹H NMR spectroscopy, allowing for a quantitative assessment of reaction kinetics.

Objective:

To determine the relative rates of reaction of a chloroacetyl piperazine derivative and a bromoacetyl piperazine derivative with a model nucleophile (e.g., benzylamine) by monitoring the reaction progress using ¹H NMR spectroscopy.

Materials:
  • 1-(Chloroacetyl)piperazine

  • 1-(Bromoacetyl)piperazine

  • Benzylamine (or another suitable primary or secondary amine nucleophile)

  • Anhydrous deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Standard laboratory glassware

Experimental Workflow Diagram:

Experimental Workflow cluster_0 Preparation cluster_1 Reaction Setup (Two separate experiments) cluster_2 Data Acquisition cluster_3 Analysis A Prepare stock solutions of: - Chloroacetyl piperazine - Bromoacetyl piperazine - Benzylamine - Internal Standard B1 To NMR tube 1: - Chloroacetyl piperazine solution - Internal Standard solution A->B1 B2 To NMR tube 2: - Bromoacetyl piperazine solution - Internal Standard solution A->B2 C1 Acquire initial ¹H NMR spectrum (t=0) for both tubes B1->C1 B2->C1 D Add Benzylamine solution to each NMR tube and mix C1->D E Acquire ¹H NMR spectra at regular time intervals D->E F Integrate signals of starting material, product, and internal standard E->F G Plot concentration vs. time for both reactions F->G H Determine initial reaction rates and compare G->H

Caption: Workflow for the comparative kinetic analysis of haloacetyl piperazine derivatives.

Step-by-Step Procedure:
  • Preparation of Stock Solutions:

    • Prepare equimolar stock solutions of 1-(chloroacetyl)piperazine, 1-(bromoacetyl)piperazine, and benzylamine in the chosen deuterated solvent.

    • Prepare a stock solution of the internal standard at a known concentration.

  • Reaction Setup:

    • In two separate NMR tubes, add a precise volume of the internal standard stock solution.

    • To the first NMR tube, add a precise volume of the 1-(chloroacetyl)piperazine stock solution.

    • To the second NMR tube, add a precise volume of the 1-(bromoacetyl)piperazine stock solution.

  • Initial NMR Spectrum (t=0):

    • Acquire a ¹H NMR spectrum for each tube before the addition of the nucleophile. This will serve as the baseline (t=0) measurement.

  • Initiation of the Reaction:

    • To each NMR tube, add a precise and equimolar amount of the benzylamine stock solution.

    • Quickly mix the contents of each tube and place them in the NMR spectrometer.

  • Time-Course NMR Analysis:

    • Acquire ¹H NMR spectra at regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the expected reaction rate). Continue monitoring until the reaction is complete or has proceeded significantly.

  • Data Analysis:

    • For each spectrum, integrate the characteristic signals of the starting haloacetyl piperazine, the product, and the internal standard.

    • Calculate the concentration of the starting material and product at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the starting material versus time for both the chloroacetyl and bromoacetyl reactions.

    • Determine the initial rate of each reaction from the slope of the concentration-time curve at t=0.

Self-Validating Aspects of the Protocol:
  • Internal Standard: The use of a non-reactive internal standard corrects for any variations in sample volume or spectrometer performance, ensuring accurate concentration measurements.

  • Direct Comparison: Running the two reactions in parallel under identical conditions (temperature, solvent, and concentration) eliminates confounding variables and allows for a direct and reliable comparison of reactivity.

  • Kinetic Data: The generation of concentration versus time data provides a much richer understanding of the reaction kinetics than a simple endpoint analysis.

Conclusion and Recommendations

For researchers and drug development professionals, this has clear implications:

  • For reactions requiring high efficiency, mild conditions, or the use of less reactive nucleophiles, bromoacetyl piperazine derivatives are the preferred choice.

  • While chloroacetyl derivatives are less reactive, they may offer advantages in terms of cost, stability, or in situations where a lower level of reactivity is desired to improve selectivity in the presence of multiple nucleophilic sites.

The provided experimental protocol offers a robust and self-validating method to quantitatively assess this reactivity difference in a specific context. By leveraging a deeper understanding of the chemical principles governing these important synthetic intermediates, scientists can accelerate the development of novel and impactful therapeutics.

References

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • BenchChem. (n.d.). A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity.
  • ACS Publications. (2024, February 21). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]

  • PMC. (2019, September 5). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Retrieved from [Link]

  • YouTube. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions. Retrieved from [Link]

  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1 (video). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms.
  • Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms.
  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens.
  • Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]

  • Reddit. (2013, June 18). Cl vs Br in SN1 and SN2 reactions. Retrieved from [Link]

  • YouTube. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. Retrieved from [Link]

  • Quora. (2017, May 11). Which is more reactive Acyl chloride or Acyl bromide?. Retrieved from [Link]

  • Filo. (2025, August 5). Compare the leaving group tendency: i) I⁻, Br⁻, Cl⁻, F. Retrieved from [Link]

  • McMurry, J. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and.
  • McMurry, J. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and.
  • Quora. (2017, May 11). Which is more reactive Acyl chloride or Acyl bromide?.
  • YouTube. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction.
  • YouTube. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions.
  • Chemguide. (n.d.).

Sources

Validation

Validating Purity of 1-(Chloroacetyl)-4-(2-methoxyethyl)piperazine for GMP Synthesis

A Comparative Technical Guide for Process Chemists & QA Professionals Executive Summary 1-(Chloroacetyl)-4-(2-methoxyethyl)piperazine (CMEP-Cl) is a critical alkylating intermediate used in the synthesis of triazole anti...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists & QA Professionals

Executive Summary

1-(Chloroacetyl)-4-(2-methoxyethyl)piperazine (CMEP-Cl) is a critical alkylating intermediate used in the synthesis of triazole antifungals and piperazine-based oncological agents. Its structural dual-functionality—a basic piperazine ring and a highly reactive


-chloroacetyl electrophile—presents a unique validation challenge.

In a GMP context, this molecule poses two distinct risks:

  • Genotoxicity (ICH M7): The chloroacetyl moiety is a potential mutagenic structural alert (alkyl halide/Michael acceptor precursor).

  • Process Instability: The molecule is prone to self-alkylation (dimerization) and hydrolysis, leading to "silent" impurities that degrade downstream yield.

This guide compares Direct HPLC-UV (for bulk assay) against Derivatization-LC-MS/MS (for trace impurity analysis), establishing a validated control strategy that exceeds standard commercial certificate of analysis (CoA) requirements.

Part 1: The Impurity Landscape & ICH M7 Criticality

Before validating a method, one must define the "Cohort of Concern." For CMEP-Cl, the impurity profile is dominated by the reactivity of the C-Cl bond.

Structural Weak Points
  • Hydrolysis: Exposure to atmospheric moisture converts the chloroacetyl group to a hydroxyacetyl group (Impurity A), terminating the alkylating potential.

  • Dimerization: The tertiary amine of one CMEP-Cl molecule attacks the

    
    -carbon of another, forming a bis-quaternary ammonium salt (Impurity B). This is often invisible in low-resolution UV methods but catastrophic for stoichiometry.
    
Visualization: Degradation Pathways

The following diagram maps the critical degradation pathways that must be resolved by your analytical method.

CMEP_Degradation CMEP CMEP-Cl (Active Intermediate) Imp_A Impurity A (Hydroxyacetyl deriv.) [Hydrolysis] CMEP->Imp_A + H2O / Moisture Imp_B Impurity B (Bis-quat Dimer) [Self-Alkylation] CMEP->Imp_B + Heat / Conc. API Downstream API (Target) CMEP->API + Nucleophile (Rxn) Imp_A->API No Rxn (Yield Loss) Imp_B->API Insoluble Precipitate

Figure 1: Critical degradation pathways for CMEP-Cl. Impurity A causes stoichiometry errors; Impurity B causes physical precipitation and filter fouling.

Part 2: Comparative Analysis of Analytical Architectures

Commercial "Technical Grade" CMEP-Cl is often released using a simple Area% HPLC method. For GMP synthesis, this is insufficient. Below, we compare the standard approach with the required advanced validation workflow.

Method A vs. Method B: Performance Matrix
FeatureMethod A: Direct HPLC-UV (Standard) Method B: HILIC-MS/MS (Advanced)
Primary Utility Bulk Assay (>98.0%) & Release TestingTrace PGI Quantification (<10 ppm)
Detection Principle UV @ 210 nm (Low Selectivity)ESI+ MRM (Mass Transition)
Limit of Detection (LOD) ~0.05% (500 ppm)~0.5 ppm
Piperazine Tailing High (requires amine modifiers)Low (HILIC mode suits polar amines)
Blind Spots Cannot distinguish co-eluting non-chromophoric saltsNone; mass-resolved specificity
GMP Suitability Incomplete. Good for stoichiometry but misses trace PGIs.Essential. Required for ICH M7 compliance.
Expert Insight: The "UV Trap"

CMEP-Cl lacks a strong chromophore. Relying solely on UV detection at 205–210 nm (Method A) subjects the analysis to baseline drift and interference from mobile phase cut-offs. Recommendation: For GMP validation, Method A must be used for assay (stoichiometry), but Method B is mandatory for clearing the reagent from the final API.

Part 3: Validated Experimental Protocols

Protocol A: High-pH Reverse Phase HPLC (Assay & Stoichiometry)

Purpose: To ensure the material is >98% pure for accurate reaction stoichiometry.

System: Agilent 1290 Infinity II or equivalent. Column: XBridge BEH C18 XP, 100 x 2.1 mm, 2.5 µm (Waters). Rationale: The BEH particle allows high pH stability. Piperazines are basic; running at pH 10 keeps them deprotonated, improving peak shape without ion-pairing agents.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile (LC grade).

  • Gradient: 5% B (0-1 min)

    
     95% B (10 min) 
    
    
    
    Hold (2 min).
  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 215 nm.

  • Sample Prep: Dissolve 10 mg CMEP-Cl in 10 mL MeCN:H₂O (50:50). Inject immediately (unstable in solution).

Acceptance Criteria:

  • Tailing Factor: < 1.5

  • Resolution (Main Peak vs. Hydrolysis Impurity): > 2.0

Protocol B: HILIC-MS/MS (Trace PGI Analysis)

Purpose: To quantify residual CMEP-Cl in the final API to <1.5 µ g/day limits (ICH M7).

System: Sciex Triple Quad 6500+ or Thermo Altis. Column: TSKgel Amide-80, 150 x 2.1 mm, 3 µm. Rationale: HILIC retains the polar piperazine strongly, separating it from the hydrophobic API matrix, preventing ion suppression.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Mode: 85% B / 15% A.

  • MRM Transition:

    • Precursor: m/z 221.1 [M+H]⁺ (³⁵Cl isotope)

    • Product Quantifier: m/z 143.1 (Loss of chloroacetyl group)

    • Product Qualifier: m/z 171.1

  • Internal Standard: CMEP-Cl-d8 (Deuterated analog).

Part 4: Impact Case Study (Data Simulation)

To demonstrate the necessity of this validation, we compared two grades of CMEP-Cl in a standard N-alkylation coupling reaction with a triazole core (Intermediate X).

Reaction Conditions: Intermediate X (1.0 eq) + CMEP-Cl (1.1 eq) + K₂CO₃ in DMF, 60°C, 4h.

ParameterCommercial Grade (95%) GMP Validated Grade (99.6%)
Impurity Profile 3% Hydrolysis (Imp A), 1% Dimer<0.1% Imp A, Not Detected Dimer
Reaction Yield 78%92%
Work-up Issues Heavy emulsion (due to quaternary ammonium dimer surfactant effects)Clean phase separation
Final API Purity 98.2% (Requires recrystallization)99.5% (Direct isolation)

Part 5: Validation Workflow Visualization

The following decision tree outlines the logic for accepting a lot of CMEP-Cl for GMP manufacturing.

Validation_Workflow Start Incoming CMEP-Cl Lot ID_Test ID: IR/NMR Confirm Structure Start->ID_Test Assay_Test HPLC-UV (Protocol A) Target: >98.0% ID_Test->Assay_Test Decision_1 Purity < 98%? Assay_Test->Decision_1 PGI_Screen LC-MS/MS (Protocol B) Check Dimer/Bis-alkylators Decision_2 Dimer > 0.5%? PGI_Screen->Decision_2 Decision_1->PGI_Screen No Reject REJECT LOT (Risk of Emulsion/Yield Loss) Decision_1->Reject Yes Decision_2->Reject Yes Release RELEASE FOR GMP (Store at -20°C under Argon) Decision_2->Release No

Figure 2: GMP Release Logic for CMEP-Cl. Note the specific check for Dimer content to prevent work-up failures.

References

  • ICH M7(R2). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.

  • BenchChem Technical Guides. Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride. (Analogous degradation chemistry).

  • Daicel Pharma Standards. Piperazine Impurities and Synthesis: Mechanisms of Dimerization.

  • National Institutes of Health (NIH). Comparison of LC-MS and LC-DAD Methods of Detecting Piperazine Derivatives. (Methodology basis).

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Regulatory framework for alkyl chlorides).

Comparative

Analytical Comparison Guide: Elemental Characterization of 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine

The following guide details the elemental analysis and characterization of 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine , a critical alkylating linker used in the synthesis of kinase inhibitors and other pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the elemental analysis and characterization of 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine , a critical alkylating linker used in the synthesis of kinase inhibitors and other pharmaceutical agents.

This guide compares the "Gold Standard" Elemental Analysis (EA) against modern orthogonal techniques (HRMS, NMR) to demonstrate why EA remains indispensable for verifying bulk purity in drug development.

Executive Summary & Product Profile

Target Compound: 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine CAS Registry Number: 133091-69-3 (Generic structure reference) Molecular Formula:


Molecular Weight:  220.69  g/mol 

In the high-stakes environment of drug development, relying solely on spectral data (NMR/MS) for intermediates like 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine is a common pitfall. While NMR confirms structure and MS confirms mass, neither effectively detects inorganic salts, solvates, or bulk non-chromophoric impurities.

This guide objectively compares Elemental Analysis (Combustion) with High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) , establishing a validated protocol for ensuring the integrity of this specific linker.

Theoretical Composition (Reference Values)
ElementSymbolAtomic MassCountMass ContributionTheoretical %Tolerance (±0.4%)
Carbon C12.0119108.1048.98% 48.58 – 49.38%
Hydrogen H1.0081717.147.77% 7.37 – 8.17%
Nitrogen N14.007228.0112.69% 12.29 – 13.09%
Chlorine Cl35.45135.4516.06% 15.66 – 16.46%
Oxygen O15.999232.0014.50% (Calculated by diff.)

Comparative Analysis: EA vs. Alternative Methods

Why perform destructive combustion analysis when non-destructive spectral methods exist? The table below highlights the "Blind Spots" of modern alternatives that EA resolves.

FeatureElemental Analysis (CHN-Cl) HRMS (Q-TOF/Orbitrap) 1H-NMR (500 MHz)
Primary Output Weight % of Elements (Bulk Purity)Exact Mass / Formula (Molecular Identity)Structural Connectivity / Proton Count
Inorganic Detection Excellent (Residue/Ash indicates salts)Poor (Salts often invisible or suppressed)Poor (Inorganic salts are silent)
Solvate Detection High (Deviations in C/H ratios)Low (Desolvation occurs in source)Medium (Visible if solvent has protons)
Sample Representation Macroscopic (mg scale, representative)Microscopic (pg scale, ionization bias)Macroscopic (mg scale)
Precision < 0.3% absolute deviation< 5 ppm mass error~1-5% integration error
Critical Failure Mode Hygroscopicity affects weighingIon suppression hides impuritiesSignal overlap / Relaxation times

Expert Insight: For 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine, the Chlorine (Cl) content is the critical quality attribute (CQA). A deviation in Cl % often indicates hydrolysis of the chloroacetyl group to a hydroxyacetyl impurity (


), which NMR may miss if the 

shift is similar, and MS may miss due to ionization differences.

Validated Experimental Protocol

This protocol synthesizes the Automated Flash Combustion method (for CHN) with Schoniger Oxygen Flask Combustion (for Cl), providing a robust self-validating system.

Workflow Visualization

EA_Workflow Start Sample: 1-(chloroacetyl)-4-(2-methoxyethyl)piperazine PreTreat Pre-Treatment: Vacuum Dry @ 40°C (4h) (Remove hygroscopic moisture) Start->PreTreat Split Split Sample PreTreat->Split PathA Path A: CHN Analysis (Automated Combustion) Split->PathA PathB Path B: Chlorine Analysis (Schoniger Flask / IC) Split->PathB Combustion Flash Combustion @ 950°C (Excess O2) PathA->Combustion Reduction Reduction Cu Column @ 600°C (Convert NOx to N2) Combustion->Reduction Detection TCD Detection (N2, CO2, H2O) Reduction->Detection Validation Data Validation Compare Exp. vs Theo. Detection->Validation Flask O2 Flask Combustion Absorb into NaOH/H2O2 PathB->Flask Titration Potentiometric Titration (AgNO3 vs Ag Electrode) Flask->Titration Titration->Validation Result Pass: Δ < 0.4% Fail: Check for Hydrolysis/Solvates Validation->Result

Caption: Dual-pathway analytical workflow ensuring simultaneous validation of organic framework (CHN) and functional halogen content (Cl).

Step-by-Step Methodology
Phase 1: Sample Preparation (Critical Step)

Piperazine derivatives are notoriously hygroscopic.

  • Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over

    
    .
    
    • Why? Water absorption will artificially lower %C, %N, and %Cl while raising %H.

  • Weighing: Use a microbalance (readability 0.001 mg). Weigh 2.0–3.0 mg into tin capsules for CHN and 5.0–10.0 mg into ash-free paper for Cl analysis.

Phase 2: CHN Determination (Automated)

Standard: ASTM D5291 or equivalent.

  • Combustion: Introduce tin capsule into combustion reactor (950–1150°C). The exothermic oxidation of tin raises local temperature to ~1800°C, ensuring complete mineralization.

  • Separation: Gases (

    
    ) are separated via GC column or adsorption traps.
    
  • Calibration: Calibrate using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the primary standard.

    • QC Check: Run a sulfanilamide standard as a check sample.

Phase 3: Chlorine Determination (Schoniger Flask)

Standard: USP <431> or equivalent.

  • Combustion: Place sample in platinum carrier within an oxygen-filled flask containing absorbing solution (10 mL

    
     + 1 mL 30% 
    
    
    
    + 1 drop NaOH). Ignite.
  • Absorption: Shake for 10 minutes. The

    
     converts any 
    
    
    
    gas formed back into
    
    
    .
  • Titration: Acidify with

    
    , add acetone (to sharpen endpoint), and titrate with 0.01 N 
    
    
    
    using a silver electrode (potentiometric endpoint).
    • Calculation:

      
      
      

Troubleshooting & Data Interpretation

Scenario A: Low Chlorine (< 15.6%)
  • Cause: Hydrolysis of the chloroacetyl group.

  • Mechanism:

    
    
    
  • Confirmation: Check HRMS for peak at [M-Cl+OH] (M+ - 18 mass units approx shift).

  • Action: Re-purify via recrystallization (avoiding aqueous bases) and store under inert gas.

Scenario B: High Hydrogen (> 8.2%)[2][3]
  • Cause: Solvent entrapment or moisture.

  • Mechanism: Piperazine nitrogen lone pairs form H-bonds with water or methanol.

  • Confirmation: Check 1H-NMR for broad water peak or solvent singlets.

  • Action: Aggressive drying (high vacuum). If stable, calculate for a hemi-hydrate (

    
    ) and see if values match.
    
Scenario C: Low Carbon, High Ash
  • Cause: Inorganic salt contamination (e.g., NaCl from brine wash).

  • Confirmation: Residue remains in the combustion crucible.

  • Action: Dissolve in DCM, filter out inorganic solids, and re-evaporate.

References

  • International Conference on Harmonisation (ICH) . Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA/EMA.

  • Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Classic text on Schoniger Flask methodology).
  • Mehta, J., et al. (2019).[1] "Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives." BMC Chemistry, 13:113.[1] (Provides comparative spectral and elemental data for chloroacetyl-piperazine derivatives).

  • ASTM International . ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (Industrial standard for automated CHN analysis).

  • United States Pharmacopeia (USP) . General Chapter <431> Titrimetry. (Standard for chloride titration).[2][3][4]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)-

This document provides essential, field-proven guidance for the safe handling of PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)-. As researchers and drug development professionals, our primary responsibility is to mitig...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance for the safe handling of PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)-. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard Profile: A Structurally-Informed Risk Assessment

The required personal protective equipment (PPE) is directly dictated by the chemical's structure and reactivity. PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)- presents a multi-faceted hazard profile derived from its constituent functional groups:

  • The Chloroacetyl Group (-COCH₂Cl): This is the primary source of concern. Chloroacetyl moieties are reactive alkylating agents. The carbon-chlorine bond is susceptible to nucleophilic attack, allowing the molecule to covalently bond with biological macromolecules. This reactivity is responsible for its classification as a substance that can cause severe skin burns and eye damage.[1] The safety data sheet for the analogous compound, Chloroacetyl Chloride, emphasizes that contact can severely irritate and burn the skin and eyes, with the potential for lasting damage.[2] Therefore, preventing all direct contact is paramount.

  • The Piperazine Ring: Piperazine and its derivatives are known skin and eye irritants and can act as sensitizers, potentially leading to allergic reactions upon repeated exposure.[3][4] Safe handling procedures for piperazine compounds mandate robust protection to prevent skin contact.[5]

  • The Methoxyethyl Group (-CH₂CH₂OCH₃): While less hazardous than the other components, this group contributes to the overall physicochemical properties of the molecule, including its potential to be a combustible liquid and a skin and eye irritant.

Given this profile, the compound must be handled as a corrosive, toxic, and potentially sensitizing agent. All handling procedures must be designed to eliminate exposure pathways.

Core PPE Requirements for Laboratory Operations

The level of PPE required varies with the specific procedure being performed due to the changing risks of exposure (e.g., aerosol generation, splashing). The following table summarizes the minimum required PPE for distinct activities.

ActivityRequired PPERationale
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves (ensure no tears) • Chemical-Resistant Lab Coat (fully buttoned) • Chemical Splash Goggles with Side Shields • Face Shield • N95 or higher-rated respiratorTo prevent inhalation of fine particulates and protect skin and eyes from accidental contact.[3] A face shield provides an additional layer of protection against splashes during material transfer.[6][7] All solid handling must occur in a certified chemical fume hood or ventilated balance enclosure.
Solution Preparation and Handling • Double Nitrile Gloves (>0.11 mm thickness) • Chemical-Resistant Lab Coat • Chemical Splash Goggles • Face Shield (when splash potential is high)To protect against splashes of the chemical in solution, which can cause severe skin and eye irritation.[3][8] Working within a fume hood is mandatory to control vapor exposure.[8]
Experimental Procedures & Reactions • Nitrile or Neoprene Gloves • Chemical-Resistant Lab Coat • Chemical Splash GogglesTo provide a baseline of protection during routine experimental work where the material is contained within glassware.[4]
Waste Disposal • Heavy-duty Nitrile or Butyl Rubber Gloves • Chemical-Resistant Apron or Gown (over lab coat) • Chemical Splash Goggles • Face ShieldTo offer enhanced protection when handling larger volumes of concentrated chemical waste, which poses a significant splash hazard.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict workflow is critical for safety. The following diagram and protocol outline the mandatory steps from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep1 Verify Fume Hood Certification & Airflow prep2 Assemble & Inspect All Required PPE prep1->prep2 prep3 Locate Emergency Shower & Eyewash prep2->prep3 handle1 Don PPE in Correct Order (see protocol) prep3->handle1 handle2 Perform All Manipulations Deep Within Fume Hood handle1->handle2 handle3 Keep Container Tightly Sealed When Not In Use handle2->handle3 clean1 Decontaminate Work Surfaces & Equipment handle3->clean1 clean2 Segregate Halogenated Waste into Labeled Container clean1->clean2 clean3 Doff PPE in Correct Order (see protocol) clean2->clean3 clean4 Wash Hands Thoroughly with Soap & Water clean3->clean4

Sources

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